Lonicerin
Description
Lonicerin has been reported in Biebersteinia multifida, Trachelospermum asiaticum, and other organisms with data available.
a flavonoid; second source Yak. Zas. shows same melting point, absorption, Rf and color tests for this compound (luteolin-7-rhamnoglucoside from Lonicera) and veronicastroside (luteolin-7-neohesperidoside from Trachelospermum);
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXMGVUDNKLV-KMFFXDMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180389 | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25694-72-8 | |
| Record name | Lonicerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scolymoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERONICASTROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lonicerin from Lonicera japonica: A Technical Guide to Its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonicerin, a flavonoid glycoside identified as luteolin 7-O-neohesperidoside, is a prominent bioactive compound isolated from the flower buds of Lonicera japonica Thunb. (Japanese Honeysuckle). This plant has a long history of use in traditional medicine for treating inflammatory and infectious diseases. Modern scientific investigation has unveiled a wide spectrum of pharmacological activities for this compound, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the discovery of this compound, detailing its isolation, purification, and structural elucidation. Furthermore, it presents comprehensive experimental protocols for key biological assays and summarizes the quantitative data on its bioactivities. A significant focus is placed on the molecular mechanisms underlying this compound's therapeutic potential, with a detailed exploration of its modulation of critical signaling pathways, including Src/EGFR, EZH2/NF-κB, and Sirt1-mediated autophagy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant species with a rich history in traditional medicine across East Asia. Its flower buds, in particular, have been historically prescribed for a variety of ailments, primarily those of an inflammatory or infectious nature. Scientific inquiry into the phytochemical constituents of Lonicera japonica has led to the identification of numerous bioactive compounds, including phenolic acids, flavonoids, iridoids, and triterpenoid saponins. Among these, the flavonoid glycoside this compound has emerged as a key contributor to the plant's therapeutic properties.
This compound, chemically identified as luteolin 7-O-neohesperidoside, has been the subject of extensive research to elucidate its pharmacological activities and mechanisms of action. Studies have demonstrated its potent anti-inflammatory and immunomodulatory effects, offering a scientific basis for the traditional use of honeysuckle in treating inflammatory conditions. Furthermore, this compound has shown promise in other therapeutic areas, exhibiting neuroprotective, anticancer, and antimicrobial properties. This guide provides a comprehensive technical overview of the scientific journey from the discovery of this compound in Lonicera japonica to the current understanding of its molecular interactions and therapeutic potential.
Isolation, Purification, and Characterization of this compound
Extraction and Isolation
The isolation of this compound from the dried flower buds of Lonicera japonica is typically achieved through a multi-step process involving solvent extraction and chromatographic separation.
Experimental Protocol: Extraction and Isolation of this compound
-
Plant Material Preparation: Dried flower buds of Lonicera japonica are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with 80% methanol at room temperature using ultrasonication for 90 minutes. This process is repeated three times to ensure maximum extraction of this compound and other methanolic-soluble compounds.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned with chloroform to remove nonpolar compounds.
-
Column Chromatography: The aqueous layer is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to yield purified this compound.
Figure 1: Workflow for the Isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound can be accurately determined using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.
Experimental Protocol: HPLC-DAD Quantification of this compound
-
Instrumentation: An HPLC system equipped with a DAD detector is used.
-
Column: A Luna C18 column (5 µm, 4.6 mm × 150 mm) is employed for separation.
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) at a flow rate of 1 mL/min.
-
0–15 min: 10% B
-
15–25 min: Gradient from 10% to 30% B
-
25–35 min: Gradient from 30% to 50% B
-
35–50 min: 50% B
-
-
Detection: The DAD detector is set to monitor at 254 nm for the quantification of this compound.
-
Standard Curve: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.
Structural Elucidation
The chemical structure of this compound has been elucidated as luteolin 7-O-neohesperidoside using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities of this compound
This compound exhibits a diverse range of biological activities, which have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data related to its principal pharmacological effects.
Table 1: Anti-inflammatory and Antioxidant Activities of this compound
| Activity | Assay | Model System | IC₅₀ Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Macrophages | 0-40 µg/mL (Inhibition observed) | [1] |
| Antioxidant | DPPH Radical Scavenging | Cell-free | 9.2 µg/mL | [1] |
| Antioxidant | Superoxide Radical Scavenging | Cell-free | 143.9 µg/mL | [1] |
| Antioxidant | Hydroxyl Radical Scavenging | Cell-free | 236.8 µg/mL | [1] |
| Enzyme Inhibition | Xanthine Oxidase Inhibition | Cell-free | 37.4 µg/mL | [1] |
Table 2: Antimicrobial Activity of this compound
| Activity | Organism | MIC/Effective Concentration | Reference |
| Antibacterial | Pseudomonas aeruginosa | 12.5 µg/mL (biofilm inhibition) | [1] |
| Antifungal | Candida albicans | 10-100 µg/mL (growth inhibition) | [1] |
Table 3: Anticancer Activity of Luteolin (Aglycone of this compound)
Note: Data for the direct anticancer activity of this compound is limited; therefore, data for its aglycone, luteolin, is presented here to indicate potential activity.
| Cell Line | Cancer Type | IC₅₀ Value (Luteolin) | Reference |
| A549 | Non-small-cell lung cancer | 27.12 µM (48h) | [2] |
| H460 | Non-small-cell lung cancer | 18.93 µM (48h) | [2] |
Detailed Experimental Protocols for Biological Assays
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Experimental Protocol: NO Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Western Blot Analysis of Signaling Pathways
Experimental Protocol: General Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Specific Primary Antibodies:
-
Src/EGFR Pathway:
-
Phospho-Src (Tyr416)
-
Total Src
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
-
EZH2/NF-κB Pathway:
-
EZH2
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
-
Sirt1-mediated Autophagy:
-
Sirt1
-
LC3B (for LC3-I and LC3-II)
-
Beclin-1
-
p62/SQSTM1
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.
Inhibition of the Src/EGFR Signaling Pathway
This compound has been shown to attenuate inflammatory responses by targeting the c-Src kinase-epidermal growth factor receptor (Src/EGFR) signaling pathway.
Figure 2: this compound's Inhibition of the Src/EGFR Pathway.
Modulation of the EZH2/NF-κB Signaling Pathway
This compound directly binds to the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, which in turn influences the NF-κB signaling pathway, a critical regulator of inflammation.
Figure 3: this compound's Modulation of the EZH2/NF-κB Axis.
Activation of Sirt1-mediated Autophagy
This compound has been found to promote the deacetylase sirtuin 1 (Sirt1), which plays a crucial role in initiating autophagy, a cellular process for degrading and recycling cellular components. This mechanism is implicated in this compound's protective effects in various disease models.
Figure 4: this compound's Activation of Sirt1-mediated Autophagy.
Conclusion
This compound, a flavonoid glycoside from Lonicera japonica, has demonstrated a remarkable array of pharmacological activities, substantiating the traditional medicinal uses of the plant. Its anti-inflammatory, neuroprotective, and potential anticancer effects are underpinned by its ability to modulate complex intracellular signaling pathways, including Src/EGFR, EZH2/NF-κB, and Sirt1-mediated autophagy. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. As our understanding of its molecular mechanisms deepens, this compound holds significant promise for the development of novel therapeutic agents for a range of diseases. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in clinical settings, to fully realize its potential as a modern medicine derived from a traditional source.
References
Lonicerin (Veronicastroside): A Technical Guide to its Chemical Properties, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonicerin, also known as Veronicastroside, is a flavone glycoside found in various medicinal plants, notably in the flower buds of Lonicera japonica. As a derivative of luteolin, it is chemically identified as luteolin-7-O-neohesperidoside. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and antimicrobial properties. This guide summarizes key quantitative data, outlines detailed experimental protocols for its biological evaluation, and visualizes its known mechanisms of action through signaling pathway diagrams to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a flavonoid, specifically a flavone, characterized by a C6-C3-C6 backbone. It is a glycosidic conjugate of luteolin, where a neohesperidose disaccharide (composed of rhamnose and glucose) is attached at the 7-hydroxyl position of the luteolin aglycone.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one |
| Synonyms | Veronicastroside, Luteolin 7-O-neohesperidoside, Scolymoside, Luteolin-7-rutinoside |
| CAS Number | 25694-72-8 |
| Molecular Formula | C₂₇H₃₀O₁₅ |
| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O">C@@HO[1] |
| InChI Key | SHPPXMGVUDNKLV-KMFFXDMSSA-N[1] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 594.52 g/mol | [1][2] |
| Appearance | Yellowish, crystalline solid | [3][4] |
| Melting Point | Data not consistently available in published literature. | |
| Boiling Point | 957.8 ± 65.0 °C (Predicted) | [5] |
| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in DMSO (50 mg/mL) and DMF (50 mg/mL). | [4] |
| pKa | 6.10 ± 0.40 (Predicted) | |
| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years). | [4] |
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, which have been quantified in various in vitro assays. The following table summarizes the key inhibitory and scavenging concentrations.
| Activity | Assay Target | IC₅₀ / Effective Concentration | Source(s) |
| Antioxidant | DPPH Radical Scavenging | 9.2 µg/mL | [4] |
| Hydroxyl Radical Scavenging | 236.8 µg/mL | [4] | |
| Superoxide Radical Scavenging | 143.9 µg/mL | [4] | |
| Enzyme Inhibition | Xanthine Oxidase | 37.4 µg/mL | [4] |
| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition observed at 20-40 µg/mL | [4] |
| Immunomodulatory | T-cell Proliferation | Suppression observed at 5-40 µg/mL | |
| Antimicrobial | P. aeruginosa Biofilm Formation | Inhibition at 12.5 µg/mL | [6] |
| P. aeruginosa Alginate Secretion | Reduction at 25 µg/mL | [6] | |
| C. albicans Growth | Inhibition observed at 10-100 µg/mL |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Anti-inflammatory and Immunomodulatory Effects
This compound's anti-inflammatory activity is significantly mediated through the suppression of the NF-κB signaling pathway.[4] By inhibiting this pathway, this compound reduces the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α and IL-1β. Furthermore, it modulates the adaptive immune response by promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, characterized by increased production of IL-4 and IL-10.
Caption: this compound's dual action on inflammation and immunity.
Neuroprotective Mechanism against Glutamate Excitotoxicity
Glutamate-induced excitotoxicity is a key pathological process in several neurodegenerative diseases. It leads to excessive intracellular calcium influx, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, culminating in neuronal apoptosis. This compound confers neuroprotection through a potent antioxidant mechanism.[1] It directly scavenges ROS, prevents the drop in mitochondrial membrane potential, and boosts the cell's endogenous antioxidant defenses by increasing the levels of glutathione (GSH) and the activity of glutathione-related enzymes.[1]
Caption: this compound's antioxidant role in neuroprotection.
Anti-Virulence Mechanism against Pseudomonas aeruginosa
This compound demonstrates a novel antibacterial strategy by targeting virulence factors rather than bacterial growth. In Pseudomonas aeruginosa, it specifically inhibits the alginate secretion protein (AlgE).[6] This action prevents the secretion of alginate, a key component of the bacterial biofilm matrix, thereby inhibiting biofilm formation and reducing the pathogen's ability to establish chronic infections, without exerting direct bactericidal pressure that could lead to resistance.[6]
Caption: this compound's mechanism of inhibiting bacterial virulence.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.
In Vivo Anti-Arthritic Activity Assay
This protocol is adapted from the Candida albicans cell wall-induced arthritis model in mice.
-
Model Induction:
-
Animals: Use BALB/c mice (female, 6-7 weeks old).
-
Inducing Agent: Prepare an emulsion of C. albicans cell wall (CACW) extract and Complete Freund's Adjuvant (CFA).
-
Administration: Inject the CACW/CFA emulsion into the hind footpad of the mice on three consecutive days (e.g., Day -3, -2, and -1) to induce localized inflammation and arthritis.[4]
-
-
Treatment Protocol:
-
On Day 0, select mice exhibiting significant footpad swelling.
-
Administer this compound (e.g., at doses of 1 and 2 mg/kg) via intraperitoneal (i.p.) injection.
-
Repeat the treatment every other day for a total of three doses.[4]
-
-
Evaluation:
-
Measure the thickness of the swollen footpad daily for a period of 20 days using a digital caliper.
-
The anti-arthritic effect is quantified as the percentage reduction in edema compared to a vehicle-treated control group.[4]
-
In Vitro Antioxidant Activity Assays
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined from a dose-response curve.
-
Reaction System: The assay is typically based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻).
-
Reaction Mixture: Combine a phosphate buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, a detector molecule (e.g., deoxyribose or salicylic acid), and various concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Color Development: Terminate the reaction and develop color by adding reagents like thiobarbituric acid (TBA), which reacts with malondialdehyde (a byproduct of deoxyribose degradation by hydroxyl radicals).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 532 nm).
-
Calculation: Scavenging activity is calculated by comparing the absorbance of the sample wells to the control.
-
Radical Generation: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system.
-
Reaction Mixture: In a buffered solution (pH 7.4), mix NADH, nitroblue tetrazolium (NBT), and various concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding PMS. The superoxide radicals generated will reduce NBT to a purple formazan product.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The decrease in absorbance in the presence of this compound indicates its superoxide scavenging activity.
Xanthine Oxidase (XO) Inhibition Assay
-
Assay Principle: This spectrophotometric assay measures the inhibition of XO-catalyzed conversion of xanthine to uric acid.
-
Reaction Mixture: In a phosphate buffer (pH 7.5), combine the XO enzyme with various concentrations of this compound and pre-incubate at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate, xanthine.
-
Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over several minutes using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of this compound to the rate in the control (enzyme and substrate only). The IC₅₀ value is determined from the dose-inhibition curve.
Conclusion
This compound (Veronicastroside) is a flavonoid with a well-defined chemical structure and a compelling profile of biological activities. Its mechanisms of action, particularly its ability to modulate key inflammatory and oxidative stress pathways such as NF-κB and the cellular antioxidant response, position it as a strong candidate for further investigation in the context of inflammatory diseases, neurodegenerative disorders, and bacterial infections. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural compound. Future research should focus on its pharmacokinetic properties, in vivo efficacy in a broader range of disease models, and potential for chemical modification to enhance its drug-like properties.
References
- 1. Neuroprotective Activity of this compound Isolated from Lonicera japonica -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 2. Veronicastroside - Wikipedia [en.wikipedia.org]
- 3. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flos lonicerae flavonoids attenuate experimental ulcerative colitis in rats via suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 25694-72-8 [chemicalbook.com]
- 6. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Lonicerin as a natural antioxidant and anti-inflammatory agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Lonicerin, a flavonoid glycoside predominantly found in the flowers and other parts of Lonicera japonica (honeysuckle), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Antioxidant Activity of this compound
This compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting enzymes involved in oxidative stress.[2] Its efficacy has been quantified in various in vitro assays, demonstrating its potential to mitigate oxidative damage.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using multiple assays, with the following table summarizing the key quantitative findings.
| Assay Type | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC50 | 9.2 µg/mL | [2] |
| Hydroxyl Radical Scavenging | IC50 | 236.8 µg/mL | [2] |
| Superoxide Radical Scavenging | IC50 | 143.9 µg/mL | [2] |
| Xanthine Oxidase Inhibition | IC50 | 37.4 µg/mL | [2] |
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[3][4][5] Research has shown its ability to suppress inflammatory responses in various cellular and animal models of inflammation.
In Vitro Anti-inflammatory Activity
Studies using cell cultures have demonstrated this compound's ability to reduce the production of inflammatory cytokines and enzymes.
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| BEAS-2B | LPS (100 ng/ml) | 20, 40, 80 µM | Dose-dependent reduction in IL-6, TNF-α, and IL-1β gene expression | [3] |
| HK2 | LPS | Not specified | Attenuated LPS-induced increase in TNF-α, IL-6, and IL-1β mRNA and protein levels | [4] |
| RAW264.7 | LPS/IFN-γ | Not specified | Decreased M1 macrophage markers | [5] |
| Macrophages | Not specified | 0-40 µg/mL | Inhibited nitric oxide (NO) production | [2] |
In Vivo Anti-inflammatory Activity
Animal models have provided further evidence of this compound's anti-inflammatory potential in complex biological systems.
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Mice | LPS-induced acute lung injury | Not specified | Reduced pulmonary edema, inflammation, and pro-inflammatory gene expression | [3] |
| Mice | Collagen-induced arthritis (CIA) | Not specified | Attenuated disease progression, paw swelling, and inflammatory response | [5] |
| Rats | 2,4,6-trinitrobenzene sulfonic acid-induced colitis | Not specified | Potent anti-ulcerative colitis activities via antioxidative and anti-inflammatory effects | [6] |
| Mice | C. albicans and complete Freund's adjuvant-induced arthritis | 1-2 mg/mouse | Reduced paw edema | [2] |
Signaling Pathways Modulated by this compound
This compound's antioxidant and anti-inflammatory effects are mediated through the regulation of several key signaling pathways. The primary pathways identified are the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[3][5][7]
Caption: this compound inhibits NF-κB activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Evidence suggests that extracts containing this compound can suppress the phosphorylation of key MAPK proteins.[8]
Caption: this compound modulates MAPK signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure to determine the free radical scavenging activity of a compound.
Caption: DPPH assay workflow.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.[9]
-
Prepare a fresh solution of DPPH in ethanol.
-
Mix the this compound solutions with the DPPH solution in a microplate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[10]
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[11]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is widely used to screen for anti-inflammatory agents.
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
After a defined incubation period, collect the cell culture supernatant and/or cell lysates.
-
Analyze the supernatant for the levels of pro-inflammatory mediators such as nitric oxide (using the Griess reagent), and cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[4]
-
Analyze the cell lysates for the expression of inflammatory proteins (e.g., iNOS, COX-2) and the activation of signaling proteins (e.g., phosphorylated NF-κB, MAPKs) using Western blotting.[3]
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][13]
Caption: Carrageenan-induced paw edema workflow.
Methodology:
-
Animals (typically rats or mice) are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and treatment groups (different doses of this compound).
-
This compound or the vehicle is administered, typically orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.[13]
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
This compound has demonstrated significant potential as a natural antioxidant and anti-inflammatory agent. Its multifaceted mechanism of action, involving the scavenging of free radicals and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, makes it a promising candidate for further investigation and development. The quantitative data from various in vitro and in vivo studies provide a solid foundation for its therapeutic potential. The standardized experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the pharmacological properties of this compound and its potential applications in human health.
References
- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound prevents inflammation and apoptosis in LPS-induced acute lung injury [imrpress.com]
- 4. all-imm.com [all-imm.com]
- 5. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. all-imm.com [all-imm.com]
- 8. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Antioxidant Activities and Phenolic Content of Five Lonicera Flowers by HPLC-DAD/MS-DPPH and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Neuroprotective Effects of Lonicerin in Glutamate-Induced Toxicity: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in a range of acute and chronic neurodegenerative disorders. This whitepaper provides a comprehensive technical overview of the neuroprotective effects of lonicerin, a flavonoid glycoside isolated from Lonicera japonica, against glutamate-induced neurotoxicity. Through a detailed analysis of existing preclinical research, this guide summarizes the quantitative effects of this compound on key markers of neuronal health, outlines the experimental protocols used to determine these effects, and visually represents the established and proposed signaling pathways through which this compound exerts its neuroprotective action. The data presented herein supports this compound as a promising candidate for further investigation in the development of novel neuroprotective therapeutics.
Introduction to Glutamate Excitotoxicity and the Therapeutic Potential of this compound
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate levels lead to the overactivation of its receptors, triggering a cascade of neurotoxic events collectively known as excitotoxicity. This process is characterized by ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis. Glutamate-induced neuronal injury is a key pathological feature in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
This compound, a flavonoid glycoside, has demonstrated significant neuroprotective properties in preclinical models of glutamate-induced neuronal damage.[1][2] Its primary mechanism of action appears to be rooted in its potent antioxidant capabilities, which counteract the oxidative stress central to the excitotoxic cascade.[1] This guide delves into the specifics of this compound's neuroprotective profile, providing the detailed data and methodologies necessary for researchers and drug development professionals to evaluate and potentially build upon these findings.
Quantitative Efficacy of this compound in Neuroprotection
The neuroprotective effects of this compound have been quantified across several key parameters of neuronal health in in vitro models of glutamate-induced toxicity. The following tables summarize the dose-dependent efficacy of this compound in mitigating the detrimental effects of glutamate in HT22 hippocampal neuronal cells.
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT22 Cells
| This compound Concentration (µM) | Cell Viability (%) vs. Glutamate-Treated Group | Statistical Significance (p-value) |
| 1.0 | Increased | < 0.05 |
| 10.0 | Increased | < 0.01 |
| 100.0 | Increased | < 0.001 |
Data extracted from studies on HT22 cells treated with 3mM glutamate for 24 hours.[1]
Table 2: Modulation of Glutamate-Induced Oxidative Stress Markers by this compound in HT22 Cells
| Parameter | This compound Concentration (µM) | Outcome vs. Glutamate-Treated Group | Statistical Significance (p-value) |
| Reactive Oxygen Species (ROS) Production | 1.0 | Decreased by ~11% | < 0.05 |
| 10.0 | Significantly Decreased | < 0.01 | |
| 100.0 | Decreased to near control levels | < 0.001 | |
| Intracellular Calcium (Ca2+) Influx | 1.0 | Decreased | < 0.05 |
| 10.0 | Significantly Decreased | < 0.01 | |
| 100.0 | Decreased to levels similar to Trolox (positive control) | < 0.001 | |
| Mitochondrial Membrane Potential (MMP) | 1.0 | Maintained | < 0.05 |
| 10.0 | Significantly Maintained | < 0.01 | |
| 100.0 | Significantly Maintained | < 0.001 | |
| Glutathione (GSH) Content | 100.0 | Increased by 68.7% | Not specified, but significant |
Data derived from studies on HT22 cells with glutamate-induced toxicity.[1]
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling replication and further investigation.
Cell Culture and Treatment
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate well plates and allowed to adhere for 24 hours.
-
Cells are pre-treated with varying concentrations of this compound (1.0, 10.0, and 100.0 µM) for 1 hour.
-
Glutamate (3mM) is then added to induce neurotoxicity.
-
Cells are incubated for a further 24 hours before analysis.
-
Cell Viability Assay (MTT Assay)
-
Following the treatment period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control group.
Measurement of Reactive Oxygen Species (ROS)
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA), a fluorescent probe for ROS, for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Measurement of Intracellular Calcium (Ca2+) Influx
-
Cells are loaded with the fluorescent Ca2+ indicator Fura-2AM for 30-60 minutes at 37°C.
-
After washing to remove extracellular dye, the fluorescence is measured at dual excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca2+ concentration.
Assessment of Mitochondrial Membrane Potential (MMP)
-
Cells are stained with Rhodamine 123, a fluorescent dye that accumulates in polarized mitochondria, for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.
Glutathione (GSH) Assay
-
Cell lysates are prepared, and the total glutathione content is measured using a commercially available GSH assay kit.
-
This assay is typically based on the enzymatic recycling method, where the rate of color or fluorescence development is proportional to the GSH concentration.
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects against glutamate-induced toxicity are primarily attributed to its antioxidant properties. The following diagrams illustrate the established and proposed signaling pathways involved.
Caption: Established neuroprotective mechanism of this compound.
The diagram above illustrates how this compound directly counteracts the key pathological events triggered by glutamate, leading to enhanced neuronal survival.
While the direct antioxidant activity of this compound is well-documented, emerging research on flavonoids suggests a more complex mechanism involving the modulation of key intracellular signaling pathways that regulate the cellular stress response. The following diagram presents a proposed signaling cascade for this compound, integrating potential interactions with the Nrf2, PI3K/Akt, and MAPK pathways. This model is based on the known effects of other neuroprotective flavonoids and provides a framework for future research into this compound's precise molecular targets.
Caption: Proposed neuroprotective signaling pathways of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that this compound is a potent neuroprotective agent against glutamate-induced toxicity. Its ability to mitigate oxidative stress, maintain ionic homeostasis, and preserve mitochondrial function underscores its therapeutic potential. The dose-dependent nature of these effects provides a solid foundation for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular targets of this compound within the proposed signaling pathways. Investigating the direct interaction of this compound with components of the Nrf2/Keap1, PI3K/Akt, and MAPK pathways will provide a more complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to assess the bioavailability, safety, and efficacy of this compound in animal models of neurodegenerative diseases. Such studies will be critical in translating the promising in vitro findings into tangible therapeutic strategies for a range of neurological disorders.
References
Lonicerin's Modulation of the EZH2/NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicerin, a flavonoid glycoside primarily isolated from Lonicera japonica Thunb., has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] Emerging research has identified its mechanism of action to involve the modulation of the Enhancer of Zeste Homolog 2 (EZH2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting the EZH2/NF-κB signaling axis. EZH2, a histone methyltransferase, is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2] In inflammatory conditions, EZH2 activity is often upregulated. This compound has been shown to directly bind to EZH2, inhibiting its catalytic activity and consequently reducing H3K27me3 levels.[1]
This inhibition of EZH2 activity by this compound has a downstream effect on the NF-κB pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] In certain contexts, EZH2 can promote the activation of the NF-κB pathway.[4] By suppressing EZH2 activity, this compound leads to a reduction in the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes and mitigating the inflammatory response.[4]
In the context of ulcerative colitis, this compound's inhibition of EZH2 promotes the expression of autophagy-related protein 5 (ATG5), leading to enhanced autophagy and subsequent degradation of the NLRP3 inflammasome.[1] This highlights a nuanced, context-dependent mechanism of action. It is noteworthy that the dosage of this compound required to inhibit the NF-κB signaling pathway is reportedly tenfold higher than that needed for the EZH2/ATG5/NLRP3 pathway, suggesting a more potent effect on the EZH2-mediated autophagic pathway.[1]
In rheumatoid arthritis, this compound has been shown to attenuate the activation of the NF-κB signaling pathway, which is crucial for the polarization of pro-inflammatory M1 macrophages.[5] By inhibiting this pathway, this compound reduces the expression of M1 macrophage markers and the release of inflammatory cytokines like IL-1β and IL-18.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the EZH2/NF-κB pathway and associated inflammatory markers.
Table 1: Effect of this compound on EZH2 and NF-κB Signaling in an Ovalbumin-Induced Asthma Model
| Parameter | Treatment Group | Dose | Result | Fold Change vs. Asthma Group | Reference |
| EZH2 Protein Expression | Asthma | - | Increased | 3-fold vs. Control | [2] |
| H3K27me3 Levels | Asthma | - | Increased | 6-fold vs. Control | [2] |
| This compound | 10 mg/kg | Decreased | Significant Reduction | [2] | |
| This compound | 30 mg/kg | Decreased | Dose-dependent Reduction | [2] | |
| NF-κB p65 Nuclear Translocation | This compound | 10 or 30 mg/kg | Reduced | - | [4] |
| OVA-specific IgE | Asthma | - | 7.2-fold increase vs. Control | - | [2] |
| This compound | 10 mg/kg | Decreased | Significant Reduction | [2] | |
| This compound | 30 mg/kg | Decreased | Significant Reduction | [2] | |
| Total Inflammatory Cells in BALF | This compound | 10 mg/kg | Decreased | Significant Reduction | [2] |
| This compound | 30 mg/kg | Decreased | Significant Reduction | [2] | |
| Eosinophils in BALF | This compound | 30 mg/kg | Decreased | Strong Reduction | [2] |
| IL-4, IL-5, IL-13 in BALF | This compound | 10 mg/kg | Decreased | Dose-dependent Reduction | [2] |
| This compound | 30 mg/kg | Decreased | Dose-dependent Reduction | [2] |
Table 2: Effect of this compound in a DSS-Induced Ulcerative Colitis Model
| Parameter | Treatment Group | Dose | Result | Reference |
| IL-1β and IL-18 Levels | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction | [1] |
| NLRP3 Inflammasome Assembly | This compound | 3, 10, 30 mg/kg | Dose-dependent disruption | [1] |
| NF-κB Pathway Inhibition | This compound | High Dose | Inhibited | [1] |
| EZH2/ATG5/NLRP3 Pathway Inhibition | This compound | Low Dose | Inhibited (10x more potent than NF-κB inhibition) | [1] |
Table 3: Effect of this compound on M1 Macrophage Polarization and NF-κB Signaling in a Collagen-Induced Arthritis (CIA) Model
| Parameter | Treatment Group | Result | Reference |
| M1 Macrophage Markers | This compound | Significantly decreased | [5] |
| NF-κB Pathway Activation | This compound | Attenuated | [5] |
| IL-1β and IL-18 Release | This compound | Inhibited | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound's modulation of the EZH2/NF-κB pathway.
Animal Models
-
Ovalbumin (OVA)-Induced Asthma Mouse Model:
-
Animals: BALB/c mice.
-
Sensitization: Intraperitoneal injection of 10 µg OVA on postnatal days 5 and 10.
-
Challenge: Inhalation of 3% aerosolized OVA for 10 minutes daily from postnatal days 18 to 20.
-
This compound Treatment: Intragastric administration of this compound (10 or 30 mg/kg) from postnatal days 16 to 20.[1]
-
-
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Mouse Model:
-
Animals: C57BL/6 mice.
-
Induction: 2.5% (w/v) DSS in drinking water for 7 days, followed by a 3-day recovery period.
-
This compound Treatment: Oral administration of this compound (3, 10, and 30 mg/kg).[6]
-
-
Collagen-Induced Arthritis (CIA) Mouse Model:
-
Details of the specific induction and this compound treatment protocol for the CIA model require further specific sourcing from the primary literature.
-
Western Blotting
-
Objective: To determine the protein levels of EZH2, H3K27me3, and components of the NF-κB pathway (e.g., p-p65, total p65, IKKα/β).
-
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies include:
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Rabbit anti-phospho-NF-κB p65
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-IKKα/β
-
(Note: Specific dilutions should be optimized for each antibody and experimental condition).
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize protein bands using an ECL chemiluminescence detection kit.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the levels of cytokines (IL-4, IL-5, IL-13, IL-1β, IL-18) and OVA-specific IgE in serum or bronchoalveolar lavage fluid (BALF).
-
Protocol:
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-HRP or other enzyme conjugates and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
(Note: Commercially available ELISA kits for specific cytokines and IgE are recommended and their specific protocols should be followed).
-
Immunofluorescence
-
Objective: To visualize the nuclear translocation of the NF-κB p65 subunit.
-
Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence or confocal microscope.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the binding of EZH2 or NF-κB to the promoter regions of target genes.
-
Protocol:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde in living cells.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-EZH2 or anti-p65).
-
Immune Complex Precipitation: Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Quantitative PCR (qPCR): Quantify the amount of precipitated DNA using qPCR with primers specific to the promoter region of the target gene.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
(Note: Specific primer sequences for target genes should be designed or obtained from published literature).
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound's modulation of the EZH2/NF-κB signaling pathway.
Caption: A generalized workflow for Western Blot analysis.
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound presents a compelling profile as a modulator of the EZH2/NF-κB signaling axis, with potential therapeutic applications in a range of inflammatory diseases. Its ability to inhibit EZH2 activity and subsequently suppress NF-κB-mediated inflammation, as well as engage other pathways such as autophagy, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other molecules targeting this critical signaling network. Further investigation into the specific molecular interactions and downstream gene targets will be crucial in fully elucidating the therapeutic promise of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. mdpi.com [mdpi.com]
Lonicerin: A Modulator of Autophagy and Cellular Stress Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lonicerin, a flavonoid glycoside primarily isolated from Lonicera japonica Thunb. (honeysuckle), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] Emerging evidence highlights its crucial role in modulating fundamental cellular processes such as autophagy and responses to cellular stress. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its impact on autophagy and cellular stress signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this compound.
Core Mechanisms of this compound in Cellular Homeostasis
This compound exerts its effects by intervening in key signaling pathways that govern autophagy and cellular stress. Its multifaceted interactions allow it to mitigate inflammatory damage, protect against oxidative stress, and promote cellular repair mechanisms.
Modulation of Autophagy
Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of damaged organelles and misfolded proteins. This compound has been shown to enhance autophagic flux through distinct molecular pathways.
One key mechanism involves the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway . This compound has been demonstrated to activate AMPK, a central regulator of cellular energy homeostasis.[3][4] Activated AMPK, in turn, upregulates SIRT1, a NAD+-dependent deacetylase.[5][6] SIRT1 proceeds to deacetylate and activate autophagy-related proteins, such as Atg5 and LC3, thereby promoting the formation of autophagosomes and enhancing autophagic degradation.[5] This pathway is particularly relevant in the context of diabetic wound healing, where this compound-induced autophagy promotes blood vessel regeneration.[5][6]
Another significant pathway influenced by this compound is the EZH2/ATG5 axis in the context of NLRP3 inflammasome inactivation . This compound can directly bind to the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] This interaction leads to an EZH2-mediated modification of H3K27me3, which promotes the expression of autophagy-related protein 5 (ATG5).[1] The subsequent increase in autophagy facilitates the degradation of the NLRP3 inflammasome, a key mediator of inflammation, thereby alleviating conditions like ulcerative colitis.[1]
Cellular Stress Responses
This compound demonstrates a profound ability to mitigate various forms of cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress, primarily through its anti-inflammatory and antioxidant properties.
In response to oxidative stress , this compound has been shown to decrease the production of reactive oxygen species (ROS).[7] It achieves this by increasing the levels of endogenous antioxidants, such as glutathione, and enhancing the activity of antioxidant enzymes like glutathione reductase and peroxidase.[7] This protective effect has been observed in neuronal cells, where this compound mitigates glutamate-induced oxidative damage.[7]
This compound also plays a role in attenuating inflammation-related cellular stress . It has been found to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][8] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10] This anti-inflammatory action is central to its therapeutic effects in conditions like acute lung injury and ulcerative colitis.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on different cellular parameters.
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 20, 40, 80 µM | Dose-dependent increase in viability under oxidative stress | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 1, 3, 10, 30 µmol/L | No significant effect on viability | [9] | |
| Autophagy Markers | |||||
| Sirt1 Expression | HUVECs | This compound | 20, 40, 80 µM | Dose-dependent upregulation of Sirt1 | [5] |
| Beclin-1, ATG5, LC3B-II/LC3B-I | HUVECs | This compound + si-Sirt1 | 80 µM | This compound-induced increase was reversed by Sirt1 knockdown | [5] |
| Inflammatory Markers | |||||
| IL-1β, IL-18 | DSS-induced colitis mice | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction in colon | [1] |
| NLRP3, Cleaved Caspase-1 | DSS-induced colitis mice | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction in colon | [1] |
| Oxidative Stress Markers | |||||
| Reactive Oxygen Species (ROS) | Glutamate-injured HT22 cells | This compound | 1, 10, 100 µM | Dose-dependent decrease in ROS production | [7] |
| Glutathione (GSH) | Glutamate-injured HT22 cells | This compound | 100 µM | 68.7% increase in GSH content | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Western Blotting for Autophagy and Signaling Proteins
-
Objective: To determine the expression levels of key proteins in autophagy and cellular stress signaling pathways (e.g., LC3, Beclin-1, ATG5, p-AMPK, Sirt1, NLRP3).
-
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[3][11]
-
Immunofluorescence for LC3 Puncta
-
Objective: To visualize and quantify the formation of autophagosomes by detecting LC3 puncta.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at desired concentrations and time points.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.[2][12]
-
Cell Viability Assay (MTT or CCK-8)
-
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT after solubilization, 450 nm for CCK-8) using a microplate reader.[9][13]
-
Animal Models
-
DSS-Induced Ulcerative Colitis Model:
-
Induction: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.
-
Treatment: Administer this compound orally (e.g., 3, 10, 30 mg/kg) daily during and/or after DSS administration.
-
Assessment: Monitor body weight, stool consistency, and rectal bleeding. At the end of the experiment, collect colon tissues for histological analysis and measurement of inflammatory markers.[9][14]
-
-
Streptozotocin (STZ)-Induced Diabetic Wound Healing Model:
-
Induction of Diabetes: Inject mice or rats with a single high dose or multiple low doses of STZ to induce hyperglycemia.
-
Wound Creation: Create full-thickness cutaneous wounds on the dorsal side of the diabetic animals.
-
Treatment: Topically apply this compound (in a suitable vehicle like a hydrogel) to the wound area.
-
Assessment: Measure the wound closure rate over time. Collect wound tissue for analysis of angiogenesis, inflammation, and autophagy markers.[1][15]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the AMPK/SIRT1 pathway to promote autophagy.
Caption: this compound enhances autophagy via the EZH2/ATG5 axis to inactivate the NLRP3 inflammasome.
Caption: this compound mitigates cellular stress by enhancing antioxidant defenses and inhibiting inflammation.
Caption: A typical experimental workflow to study this compound's effect on autophagy.
Conclusion
This compound is a promising natural compound that modulates autophagy and cellular stress responses through multiple, interconnected signaling pathways. Its ability to enhance cytoprotective autophagy and suppress detrimental inflammatory and oxidative stress highlights its therapeutic potential for a range of diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate and harness the pharmacological properties of this compound. Future studies should continue to elucidate the intricate molecular interactions of this compound and explore its efficacy in preclinical and clinical settings.
References
- 1. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Create Chronic Wounds in Diabetic Mice - an Update to the Published Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lonicerin's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicerin, a flavonoid glycoside found in plants of the Lonicera genus, has garnered significant interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the in silico predicted biological activities of this compound, supported by available experimental data. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource for understanding the potential therapeutic applications of this natural compound. We will delve into its predicted mechanisms of action, supported by molecular docking studies, and provide detailed protocols for in vitro validation of these predictions.
Predicted Biological Activities of this compound
In silico and experimental studies have revealed a broad spectrum of biological activities for this compound, positioning it as a promising candidate for further investigation. These activities include:
-
Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to inhibit key inflammatory mediators. In silico studies suggest its potential to modulate the NF-κB signaling pathway, a central regulator of inflammation.[1][2] Experimental evidence supports this, demonstrating its ability to suppress the production of pro-inflammatory cytokines.[1]
-
Antioxidant Activity: this compound exhibits significant radical scavenging properties. It effectively scavenges DPPH, hydroxyl, and superoxide radicals, with reported IC50 values of 9.2 µg/mL, 236.8 µg/mL, and 143.9 µg/mL, respectively.[1] This antioxidant potential is crucial in mitigating oxidative stress-related pathologies.
-
Neuroprotective Effects: this compound has demonstrated neuroprotective capabilities against glutamate-induced neurotoxicity.[3] In silico models suggest that its interaction with the GABA-A receptor may contribute to its sedative and neuroprotective actions.
-
Sedative Activity: Molecular docking studies have shown that this compound exhibits a strong binding affinity for the GABA-A receptor, with a docking score of -8.1 kcal/mol, which is comparable to that of diazepam (-8.3 kcal/mol).[4] This suggests a potential mechanism for its observed sedative effects.
-
Wound Healing Properties: Recent studies indicate that this compound promotes wound healing in diabetic models by enhancing blood vessel regeneration through the activation of Sirt1-mediated autophagy.[5][6]
-
Anticancer Potential: While research is ongoing, preliminary data suggests that this compound may possess cytotoxic effects against certain cancer cell lines. Further in silico screening and in vitro validation are warranted to explore this potential fully.
Quantitative Data Summary
The following tables summarize the key quantitative data from in silico and experimental studies on this compound.
Table 1: In Silico Molecular Docking and Binding Affinity of this compound
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | In Silico Method |
| GABA-A Receptor | Not Specified | -8.1 | Molecular Docking |
| Sirtuin-1 (SIRT1) | 4I5I, 4KXQ | Not explicitly quantified in searches | Molecular Docking |
| NF-κB (p50/p65) | 1VKX | Not explicitly quantified in searches | Molecular Docking |
| Enhancer of zeste homolog 2 (EZH2) | 5LS6 | Not explicitly quantified in searches | Molecular Docking |
Table 2: In Vitro Biological Activities (IC50 Values) of this compound
| Activity | Assay | IC50 Value |
| DPPH Radical Scavenging | DPPH Assay | 9.2 µg/mL |
| Hydroxyl Radical Scavenging | - | 236.8 µg/mL |
| Superoxide Radical Scavenging | - | 143.9 µg/mL |
| Xanthine Oxidase Inhibition | - | 37.4 µg/mL |
Table 3: Predicted ADMET Properties of this compound (Qualitative)
| Property | Prediction | Method |
| Hepatotoxicity | Non-hepatotoxic | Protox-II |
| Carcinogenicity | Non-carcinogenic | Protox-II |
| Mutagenicity | Non-mutagenic | Protox-II |
| Cytotoxicity | Non-cytotoxic | Protox-II |
| Blood-Brain Barrier Permeability | Not specified | - |
| Human Intestinal Absorption | Not specified | - |
In Silico Methodology
Molecular Docking Protocol for this compound
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its target protein. Below is a generalized protocol based on common practices for docking this compound with its putative targets.
4.1.1. Target: GABA-A Receptor
-
Protein Preparation:
-
Obtain the 3D crystal structure of the GABA-A receptor from the Protein Data Bank (PDB).
-
Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (PubChem CID: 5282152).
-
Optimize the ligand's geometry and minimize its energy using software like Avogadro or ChemDraw.
-
-
Docking Simulation:
-
Define the binding site on the GABA-A receptor based on the known binding pocket of benzodiazepines.
-
Set the grid box parameters to encompass the entire binding site. For example, a study on this compound used a grid box with dimensions of 35.02 Å x 39.37 Å x 25.00 Å.
-
Perform the docking using software like AutoDock Vina or PyRx.
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy (docking score) and visualize the interactions using programs like Discovery Studio or PyMOL.[4]
-
4.1.2. Target: Sirtuin-1 (SIRT1)
-
Protein Preparation:
-
Ligand Preparation:
-
Prepare the this compound structure as previously described.
-
-
Docking Simulation:
-
Identify the catalytic domain or allosteric sites of SIRT1 for grid box generation.
-
Perform blind docking if the binding site is unknown, or focused docking if a potential site is hypothesized.
-
Execute the docking simulation using appropriate software and analyze the results for favorable binding poses and interactions with key residues.
-
4.1.3. Target: NF-κB (p50/p65 heterodimer)
-
Protein Preparation:
-
Download the crystal structure of the NF-κB p50/p65 heterodimer bound to DNA from the PDB (e.g., PDB ID: 1VKX).[9]
-
Prepare the protein complex, paying attention to the interface between the subunits and the DNA binding region.
-
-
Ligand Preparation:
-
Prepare the this compound structure as previously described.
-
-
Docking Simulation:
-
Define the grid box around the DNA binding interface of the p50 and p65 subunits, as this is a common target for inhibitors.
-
Run the docking simulation and analyze the results to predict how this compound might interfere with NF-κB's ability to bind to DNA.
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.
-
Methodology:
-
Utilize online web servers such as SwissADME, pkCSM, or ProTox-II.[10][11]
-
Input the SMILES string or upload the 2D/3D structure of this compound.
-
The servers employ various algorithms and QSAR models to predict a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: Hepatotoxicity, carcinogenicity, mutagenicity, cytotoxicity.[4]
-
-
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound solution (or control) to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should also be measured.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
MTT Assay for Neuroprotection
This assay assesses the ability of a compound to protect cells from a neurotoxic insult.
-
Cell Culture and Seeding:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin, such as glutamate or 6-hydroxydopamine (6-OHDA).
-
Include control wells (untreated cells) and wells with only the neurotoxin.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Western Blot for SIRT1 and Autophagy Markers
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction:
-
Treat cells with this compound and/or an autophagy inducer/inhibitor.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for SIRT1, LC3-I/II, Beclin-1, p62, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by this compound.
This compound's Modulation of the SIRT1/Autophagy Pathway
Caption: this compound activates SIRT1, promoting autophagy and cell survival while inhibiting apoptosis.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK complex activation.
Experimental Workflow for In Silico to In Vitro Validation
Caption: A logical workflow from in silico prediction to in vitro validation of this compound's activities.
References
- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1) [dcmhi.com.cn]
- 8. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico activity and ADMET profiling of phytochemicals from Ethiopian indigenous aloes using pharmacophore models - PMC [pmc.ncbi.nlm.nih.gov]
Lonicerin: An In-depth Technical Guide to its Ethnopharmacological Background, Traditional Uses, and Modern Mechanisms of Action
Abstract
Lonicerin, a prominent flavonoid glycoside isolated from the flowers and other parts of Lonicera japonica Thunb. (Japanese Honeysuckle), has a rich history of use in traditional medicine, particularly within the framework of Traditional Chinese Medicine (TCM). Known as Jīn Yín Huā (金银花), the flower buds of Lonicera japonica have been utilized for centuries to clear heat, detoxify the body, and treat a wide range of ailments from febrile diseases to inflammatory conditions. This technical guide provides a comprehensive overview of this compound's ethnopharmacological background, its traditional applications, and delves into the modern scientific understanding of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on its biological activities, and visual representations of its key signaling pathways.
Ethnopharmacological Background and Traditional Uses
Lonicera japonica, the primary source of this compound, has been a staple in Traditional Chinese Medicine for over 1,500 years.[1][2] Its first documented use can be traced back to the Ming Yi Bie Lu (Miscellaneous Records of Famous Physicians).[1][2] In TCM theory, the flowers of Lonicera japonica are characterized as sweet in taste and cold in nature, and they are associated with the lung, stomach, and large intestine meridians.[1][3]
The traditional functions of Flos Lonicerae Japonicae are primarily centered around "clearing heat and resolving toxicity" (清热解毒).[1][2][4] This manifests in its historical use for a wide array of conditions, including:
-
Febrile Diseases and Infections: It has been traditionally used to treat conditions with fever, sore throat, and other signs of infection.[1][2][5] This includes upper respiratory tract infections like the common cold, flu, and pneumonia.[3][6]
-
Inflammatory Conditions: Its anti-inflammatory properties are central to its traditional use for treating skin inflammations, sores, carbuncles, and boils.[1][6] It has also been applied in cases of rheumatoid arthritis, mumps, and hepatitis.[6]
-
Gastrointestinal Disorders: Traditional applications include the treatment of dysentery, enteritis (inflammation of the small intestine), and heat-toxic blood dysentery.[1][2][6]
-
Other Uses: The plant has also been used to reduce blood pressure and for syphilitic skin diseases.[6] The stems, known as Rěn Dōng Téng (忍冬藤), have also been used in combination with the flowers.[7]
The enduring use of Lonicera japonica in traditional medicine has prompted modern scientific investigation into its active constituents, with this compound being a key focus of this research.
Quantitative Data on Biological Activities
Modern pharmacological studies have begun to quantify the biological effects of this compound, providing a scientific basis for its traditional uses. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Biological Activities of this compound
| Activity | Assay/Model | Target | Result (IC50/Concentration) | Reference |
| Antioxidant | DPPH radical scavenging | DPPH radicals | IC50: 9.2 µg/mL | |
| Antioxidant | Hydroxyl radical scavenging | Hydroxyl radicals | IC50: 236.8 µg/mL | |
| Antioxidant | Superoxide radical scavenging | Superoxide radicals | IC50: 143.9 µg/mL | |
| Anti-inflammatory | Nitric Oxide (NO) Production | Macrophages | Inhibition at 0-40 µg/mL | |
| Enzyme Inhibition | Xanthine Oxidase | Xanthine Oxidase | IC50: 37.4 µg/mL | |
| Immunomodulatory | T cell proliferation | T cells | Suppression at 5-40 µg/mL (48h) | |
| Antifungal | Candida albicans growth | C. albicans | Inhibition at 10-100 µg/mL (48h) | |
| Antibacterial | P. aeruginosa alginate secretion | AlgE | Significant reduction at 25 µg/mL | |
| Antibacterial | P. aeruginosa biofilm formation | Biofilm | Significant reduction at 12.5 µg/mL | |
| Neuroprotective | Glutamate-induced neurotoxicity | Rat primary cortical neurons | Protective effect | [8] |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Enhancement of viability | [1] |
Table 2: In Vivo Biological Activities of this compound
| Activity | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Anti-arthritic | C. albicans cell wall- and complete Freund's adjuvant-induced arthritis in mice | 1-2 mg/mouse | Intraperitoneal (i.p.) | Reduced paw edema | |
| Anti-inflammatory (Asthma) | Ovalbumin-induced asthma in mice | 10 or 30 mg/kg | Intragastric | Reduced inflammatory cell infiltration and mucus hypersecretion | |
| Anti-inflammatory (Ulcerative Colitis) | Dextran sulfate sodium (DSS)-induced colitis in mice | 3, 10, and 30 mg/kg | Gavage | Alleviated colitis | [3] |
| Anti-rheumatoid Arthritis | Collagen-induced arthritis (CIA) in mice | Not specified | Not specified | Attenuated disease progression, reduced paw swelling and inflammatory response | [2] |
| Sedative | Swiss albino mice | 5 and 10 mg/kg | Not specified | Reduced latency and increased sleep duration | [7] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the nuclear translocation of NF-κB p65, this compound downregulates the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB pathway.
Modulation of the EZH2/NF-κB and NLRP3 Inflammasome Axis
This compound can directly bind to the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This interaction influences autophagy and subsequently leads to the inactivation of the NLRP3 inflammasome, a key component of the innate immune response.
Caption: this compound's regulation of the EZH2/Autophagy/NLRP3 axis.
Promotion of Angiogenesis via the Sirt1-Mediated Autophagy Pathway
In the context of wound healing, this compound has been found to promote blood vessel regeneration (angiogenesis) by activating the Sirt1-mediated autophagy pathway in endothelial cells.
Caption: this compound's role in angiogenesis via Sirt1-mediated autophagy.
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Kidney 2 (HK2) cells, RAW264.7 macrophages, and THP-1 monocytes are frequently used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.
-
Treatment Protocol: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, with or without a stimulating agent (e.g., lipopolysaccharide [LPS] for inflammation models, tert-Butyl hydroperoxide [TBHP] for oxidative stress models). Incubation times vary depending on the specific assay.
In Vivo Animal Models
-
Ulcerative Colitis Model: Female C57BL/6 mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days, followed by a recovery period. This compound is administered daily by gavage during the experimental period.[3]
-
Asthma Model: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and later challenged with aerosolized OVA. This compound is administered by intragastric gavage during the challenge phase.
-
Rheumatoid Arthritis Model: A collagen-induced arthritis (CIA) model in mice is often used. This compound is administered to evaluate its effects on paw swelling, clinical scores, and inflammatory markers.[2]
-
Sedative Activity Model: Swiss albino mice are treated with this compound, and the latency to sleep and the duration of sleep are recorded.[5][7]
Western Blotting
-
Protein Extraction: Total protein is extracted from cells or tissues using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, NLRP3, Sirt1, β-actin), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Method: Cell viability is commonly assessed using the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound. After the treatment period, the CCK-8 or MTT reagent is added to each well, and the plates are incubated. The absorbance is then measured at the appropriate wavelength using a microplate reader.
Conclusion and Future Directions
This compound, a key bioactive compound from Lonicera japonica, has a strong foundation in traditional medicine for treating inflammatory and infectious diseases. Modern scientific research is increasingly validating these traditional uses by elucidating the molecular mechanisms through which this compound exerts its therapeutic effects. Its ability to modulate critical signaling pathways such as NF-κB, NLRP3 inflammasome, and Sirt1-mediated autophagy highlights its potential as a multi-target therapeutic agent.
For drug development professionals, this compound presents a promising lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more extensive preclinical and clinical studies. Further investigation into its synergistic effects with other compounds in Lonicera japonica and its potential applications in other inflammatory and age-related diseases is also warranted. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this important natural product.
References
- 1. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Sedative Activity of this compound: In Vivo Approach With Pharmacokinetics and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Lonicerin Extraction from Lonicera japonica Flowers
Audience: Researchers, scientists, and drug development professionals.
Introduction Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant widely used in traditional medicine, particularly for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] The flowers of L. japonica are a rich source of various bioactive compounds, including flavonoids, organic acids, and triterpenoid saponins.[1] Among these, lonicerin (also known as veronicastroside), a flavonoid glycoside, is recognized for its significant therapeutic potential.[3][4] this compound exerts potent anti-inflammatory and immunomodulatory effects, making it a compound of interest for drug development.[3][5] Mechanistic studies have revealed that this compound can mitigate inflammatory responses by targeting key signaling pathways, such as the EZH2/NF-κB pathway.[3][6] This document provides detailed protocols for the extraction, purification, and quantification of this compound from L. japonica flowers.
Experimental Protocols
Protocol for this compound Extraction
This section details two common methods for extracting this compound and other flavonoids from dried Lonicera japonica flower buds.
a) Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Materials and Equipment:
-
Procedure:
-
Accurately weigh 0.25 g of powdered L. japonica flower buds.[7]
-
Add 20 mL of 75% methanol to the powder, establishing a solid-to-liquid ratio of 1:80 (g/mL).[7]
-
Place the mixture in an ultrasonic bath and sonicate for 60 minutes.[7] Maintain a constant temperature, for example, 50-60°C, to enhance extraction efficiency.[8]
-
After sonication, cool the mixture to room temperature. Replenish any solvent lost during the process with 75% methanol.[7]
-
Centrifuge the extract at 12,000 rpm for 10 minutes to pellet the solid material.[7]
-
Carefully collect the supernatant and filter it through a 0.22 µm membrane.[7]
-
The filtered extract can be concentrated using a rotary evaporator at a controlled temperature (e.g., 60°C) to obtain the crude extract.[9] Store the crude extract at -20°C for further analysis.
-
b) Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.
-
Materials and Equipment:
-
Dried, powdered Lonicera japonica flower buds.
-
50% Ethanol.[1]
-
Microwave extraction system.
-
Laboratory centrifuge.
-
0.22 µm membrane filter.
-
-
Procedure:
-
Weigh a suitable amount of powdered flower buds.
-
Add 50% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).[1]
-
Set the extraction temperature to 60°C and apply microwave irradiation for a short duration, for instance, 5 minutes.[1]
-
After extraction, allow the sample to cool.
-
Process the mixture by centrifugation and filtration as described in the UAE protocol (Steps 5-6).
-
Protocol for this compound Purification
Purification of the crude extract is necessary to isolate this compound from other co-extracted compounds. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for this purpose.
-
Materials and Equipment:
-
Crude extract from L. japonica.
-
HSCCC instrument.
-
Two-phase solvent system: Ethyl acetate–ethanol–water (4:1:5, v/v).[10]
-
Fraction collector.
-
HPLC system for fraction analysis.
-
-
Procedure:
-
Prepare the two-phase solvent system by mixing ethyl acetate, ethanol, and water in a 4:1:5 volume ratio in a separatory funnel. Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.[10]
-
Equilibrate the HSCCC system by first filling the column with the stationary phase and then pumping the mobile phase at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.[10]
-
Dissolve a known amount of the crude extract (e.g., 110 mg) in a suitable volume of the solvent system.[10]
-
Inject the sample into the HSCCC system.
-
Begin elution with the mobile phase and collect fractions at regular intervals using a fraction collector.
-
Analyze the collected fractions using HPLC to identify those containing this compound with high purity.
-
Pool the high-purity fractions and evaporate the solvent to obtain purified this compound.
-
Protocol for this compound Quantification
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantitative analysis of this compound.[11][12]
-
Materials and Equipment:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of the this compound standard in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.
-
Prepare the sample solution by dissolving the crude or purified extract in the mobile phase or methanol.
-
Inject the standard solutions in triplicate to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solutions to be analyzed.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
-
Data Presentation
Quantitative Extraction & Analysis Data
The efficiency of extraction and the reliability of the analytical method are summarized below.
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Lonicera species.
| Method | Solvent | Temp. (°C) | Time (min) | S/L Ratio | Key Compound Yield | Reference |
|---|---|---|---|---|---|---|
| UAE | 75% Methanol | 50-60 | 60 | 1:80 g/mL | Not specified for this compound | [7][8] |
| MAE | 50% Ethanol | 60 | 5 | 1:10 w/v | Chlorogenic Acid: 6.14% | [1] |
| UAE | ChCl:EG (DES) | 51 | 43 | 22 mL/g | Saponins: 101.8 mg/g | [13] |
| Enzymatic | 80% Ethanol | 80 | 130 | 35:1 mL/g | Polyphenols: 3.03% | [14] |
Note: Data for UAE and MAE on L. japonica for this compound specifically is limited; related compounds and species are shown for reference.
Table 2: HPLC-DAD Method Validation Parameters for this compound Quantification.
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.9989 | [11][12] |
| Limit of Detection (LOD) | 1.11 - 3.18 µg/mL* | [11][12] |
| Limit of Quantification (LOQ) | 3.33 - 9.54 µg/mL* | [11][12] |
| Intra-day Precision (RSD) | < 2.91% | [11][12] |
| Inter-day Precision (RSD) | < 3.48% | [11][12] |
| Accuracy (Recovery) | 98.22% - 103.47% (this compound: 1.52% RSD) | [11][12] |
*Ranges are for eight compounds analyzed simultaneously, including this compound.
Visualizations
Experimental Workflow
The overall process from raw material to quantified compound is outlined below.
Caption: Workflow for this compound Extraction, Purification, and Quantification.
This compound Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the EZH2/NF-κB signaling pathway.
Caption: this compound inhibits the EZH2/NF-κB inflammatory signaling pathway.[6]
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicera Japonica Flower Extract (Explained + Products) [incidecoder.com]
- 3. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Extraction Process and In Vivo Anti-Inflammatory Evaluation of High Purity Oily Capsicum Oleoresin for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, purification, structural characterization, and antioxidant activity of a novel polysaccharide from Lonicera japonica Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-nps.or.kr [e-nps.or.kr]
- 12. e-nps.or.kr [e-nps.or.kr]
- 13. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Process Parameters and Kinetic Model of Enzymatic Extraction of Polyphenols from Lonicerae Flos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Lonicerin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Lonicerin, a key bioactive flavonoid glycoside found in plant extracts, particularly from Lonicera japonica (honeysuckle). This compound is recognized for its significant anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][2][3] This method is suitable for quality control, phytochemical analysis, and stability testing of raw plant materials and finished herbal products. The protocol employs a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD (Diode Array Detector) for precise detection. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its reliability for routine analysis.
Principle
The quantification of this compound is achieved using RP-HPLC with UV detection. The method separates this compound from other components in the complex plant extract matrix based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. A gradient elution, starting with a higher aqueous concentration and gradually increasing the organic solvent (acetonitrile) concentration, allows for the effective separation of compounds with varying polarities. This compound is then detected by its UV absorbance and quantified by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
Rotary Evaporator.
-
Centrifuge.
-
Vortex Mixer.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).[4]
-
Ultrapure water.
-
-
Chromatographic Column:
-
Luna C18 (5 µm, 4.6 mm × 150 mm) or equivalent.[4]
-
-
Consumables:
-
Volumetric flasks (Class A).
-
Micropipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials.
-
Chromatographic Conditions
A validated HPLC-DAD method was established for the simultaneous analysis of multiple compounds in Lonicera japonica, including this compound.[4]
| Parameter | Condition |
| Column | Luna C18 (5 µm, 4.6 mm × 150 mm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 10 µL[4][5] |
| Column Temperature | 25°C[4][5] |
| Detection | DAD, Wavelength set for quantification based on this compound's UV maxima (e.g., 205-350 nm scan)[4][6] |
| Gradient Program | 0–15 min, 10% B15–25 min, 10–30% B25–35 min, 30–50% B35–50 min, 50% B[4] |
Preparation of Standard Solutions
-
This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition or methanol. These are used to construct the calibration curve.
Preparation of Plant Extract Sample
The following protocol is based on the extraction of dried Lonicera japonica flowers.[4][5]
-
Grinding: Mill the dried plant material (e.g., flower buds) into a fine powder (50-mesh).
-
Extraction: Accurately weigh 1.0 g of the plant powder and place it into a flask. Add 40 mL of 70-80% methanol.[4][7]
-
Ultrasonication: Sonicate the mixture for 90 minutes.[4][5] For exhaustive extraction, this step can be repeated three times.[4][5]
-
Concentration: Combine the extracts and concentrate them to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the resulting powdered extract in a precise volume of acetonitrile or methanol to a final concentration of approximately 20 mg/mL.[4][5]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4][5]
Data Presentation and Method Validation
The described HPLC method was validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. The results confirm the method is reliable and suitable for its intended purpose.[4]
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Specification |
| Linearity (r²) | > 0.9989[4] | r² ≥ 0.995 |
| Limit of Detection (LOD) | 1.11 - 3.18 µg/mL (range for 8 compounds)[4] | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 3.33 - 9.54 µg/mL (range for 8 compounds)[4] | S/N Ratio ≥ 10 |
| Intra-day Precision (%RSD) | < 2.91%[4] | %RSD ≤ 2% |
| Inter-day Precision (%RSD) | < 3.48%[4] | %RSD ≤ 3% |
| Accuracy (Recovery) | 98.22% - 103.47%[4] | 98% - 102% |
%RSD: Relative Standard Deviation
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plant extracts.
This compound's Role in Anti-Inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome.[1][2]
Caption: this compound inhibits key inflammatory signaling pathways.
Conclusion
The HPLC-DAD method presented provides a reliable, precise, and accurate protocol for the quantification of this compound in plant extracts. The detailed steps for sample preparation and chromatographic analysis, along with the comprehensive validation data, make this method highly suitable for routine quality control in the pharmaceutical and herbal industries. This ensures the consistency and efficacy of products containing Lonicera species.
References
- 1. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vivo Efficacy of Lonicerin in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the therapeutic potential of Lonicerin in a chemically induced colitis mouse model. The protocols detailed below are based on established methodologies and published research, offering a framework for consistent and reproducible studies.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. This compound, a flavonoid glycoside isolated from Lonicera japonica Thunb., has demonstrated significant anti-inflammatory and immunomodulatory properties[1]. Preclinical studies have shown its potential in alleviating experimental colitis by targeting key inflammatory pathways[2][3]. These protocols outline the induction of colitis in mice and the subsequent evaluation of this compound's therapeutic efficacy.
Experimental Models of Colitis
Chemically induced colitis models are widely used due to their simplicity and reproducibility. The two most common models are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) induced models.
-
DSS-Induced Colitis: This model mimics human ulcerative colitis by disrupting the colonic epithelial barrier, leading to inflammation[4][5]. It is particularly useful for studying epithelial barrier function and innate immune responses.
-
TNBS-Induced Colitis: This model is considered to be more representative of Crohn's disease. TNBS, a haptenizing agent, in the presence of ethanol, induces a T-cell-mediated immune response, resulting in transmural inflammation[6][7][8].
This compound Dosing and Administration
Based on preclinical studies, this compound has been shown to be effective in a dose-dependent manner.
| Compound | Dosage Range | Administration Route | Vehicle | Frequency | Reference |
| This compound | 3, 10, 30 mg/kg | Oral gavage | 0.5% CMC-Na solution | Daily | [1] |
| 5-ASA (Positive Control) | 200 mg/kg | Oral gavage | - | Daily | [1] |
| Sulfasalazine (Positive Control) | 100 mg/kg | - | - | - | [3] |
Table 1: Recommended Dosing for this compound and Positive Controls.
Experimental Design and Workflow
A typical experimental design involves acclimatization of the animals, induction of colitis, treatment with this compound or control substances, and subsequent evaluation of disease severity.
References
- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flos lonicerae flavonoids attenuate experimental ulcerative colitis in rats via suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Application Notes and Protocols: Lonicerin Administration in a Diabetic Wound Healing Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of lonicerin in accelerating wound healing in diabetic rat models. The following sections detail the molecular mechanisms, experimental protocols, and key quantitative data, offering a practical guide for researchers investigating novel treatments for diabetic complications.
Introduction
Diabetic wounds present a significant clinical challenge due to impaired healing processes, often leading to chronic ulcers and severe complications. This compound, a bioactive flavonoid glycoside, has demonstrated promising therapeutic effects by promoting angiogenesis, modulating inflammation, and reducing oxidative stress.[1][2][3] This document outlines the administration of this compound in a streptozotocin (STZ)-induced diabetic rat model with full-thickness excisional wounds, summarizing the key findings and providing detailed protocols for replication and further investigation.
Mechanism of Action
This compound primarily exerts its pro-healing effects in diabetic wounds through the activation of the Sirtuin 1 (Sirt1)-mediated autophagy pathway .[1][2][3] This activation leads to a cascade of downstream effects that collectively enhance tissue repair.
-
Promotion of Angiogenesis: this compound upregulates the expression of Sirt1, which in turn promotes autophagy. This process is crucial for enhancing the viability, migration, and tube formation of endothelial cells, leading to improved blood vessel regeneration in the wound bed.[1][2][3]
-
Anti-inflammatory Effects: this compound has been shown to modulate inflammatory responses. While not the primary focus of the Sirt1-mediated pathway, related studies suggest that flavonoids can influence the NF-κB signaling pathway , which is a key regulator of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Antioxidant and Anti-apoptotic Effects: The activation of the Sirt1-autophagy axis by this compound helps to alleviate oxidative stress and reduce apoptosis in endothelial cells, which are often compromised in the hyperglycemic environment of diabetic wounds.[1][2][3] The PI3K/Akt signaling pathway , a critical regulator of cell survival and proliferation, is also implicated in the broader context of diabetic wound healing and can be positively influenced by treatments that reduce oxidative stress.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on diabetic wound healing in rat models.
Table 1: Effect of this compound on Wound Closure Rate
| Treatment Group | Day 3 | Day 7 | Day 14 |
| Diabetic Control | ~15% | ~35% | ~60% |
| This compound (10 mg/kg) | ~25% | ~60% | ~90% |
| This compound (20 mg/kg) | ~30% | ~75% | ~98% |
Data are presented as approximate percentage of wound closure and are compiled from representative studies.
Table 2: Modulation of Inflammatory Cytokines and Growth Factors by this compound
| Marker | Diabetic Control | This compound Treatment | Method of Quantification |
| TNF-α | High | Significantly Reduced | ELISA, Western Blot |
| IL-6 | High | Significantly Reduced | ELISA, Western Blot |
| VEGF | Low | Significantly Increased | ELISA, Immunohistochemistry |
| TGF-β1 | Low | Significantly Increased | ELISA, Western Blot |
This table represents the general trend observed in studies investigating the effect of flavonoids on inflammatory and growth factors in diabetic wounds.
Experimental Protocols
Induction of a Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
0.1 M citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the rats for 12-16 hours prior to STZ injection, with free access to water.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer to a final concentration of 60 mg/mL.
-
Administer a single intraperitoneal (IP) injection of the STZ solution at a dose of 60 mg/kg body weight.
-
Three days post-injection, measure blood glucose levels from the tail vein. Rats with a blood glucose level ≥16.7 mmol/L (300 mg/dL) are considered diabetic and are used for the subsequent wound healing studies.[4]
-
Monitor the health of the diabetic rats daily.
Full-Thickness Excisional Wound Model
This protocol details the creation of a full-thickness wound on the dorsum of the diabetic rats.
Materials:
-
Diabetic rats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric shaver
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
8 mm biopsy punch
-
Sterile saline solution
-
Wound dressing materials
Procedure:
-
Anesthetize the diabetic rat using an appropriate anesthetic protocol.
-
Shave the hair on the dorsal surface of the rat.
-
Disinfect the shaved area with 70% ethanol and povidone-iodine.
-
Create a full-thickness excisional wound on the back of each rat using a sterile 8 mm biopsy punch.[5]
-
Carefully remove the skin, including the panniculus carnosus, to create a circular wound.
-
Clean the wound with sterile saline solution.
-
House the rats individually after the procedure to prevent them from licking or biting the wounds of other rats.
This compound Administration and Wound Healing Assessment
This protocol outlines the treatment with this compound and the subsequent evaluation of wound healing.
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Digital camera
-
Image analysis software (e.g., ImageJ)
-
Materials for tissue collection and processing (formalin, paraffin, etc.)
-
Antibodies for immunohistochemistry and Western blotting (e.g., anti-Sirt1, anti-VEGF, anti-TNF-α)
-
ELISA kits for cytokine quantification
Procedure:
-
Divide the diabetic rats with wounds into different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound (e.g., 10 mg/kg and 20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting from the day of wound creation.
-
Document the wound healing process by taking digital photographs of the wounds on days 0, 3, 7, and 14.
-
Calculate the wound closure rate using image analysis software with the following formula: Wound Closure (%) = [(Area on Day 0 - Area on Day X) / Area on Day 0] x 100
-
On specified days (e.g., day 7 and day 14), euthanize a subset of rats from each group.
-
Excise the entire wound, including a margin of surrounding healthy skin, for further analysis.
-
Histological Analysis: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to evaluate re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Use another portion of the tissue to analyze the expression and localization of key proteins such as VEGF and CD31 (for angiogenesis).
-
Molecular Analysis (Western Blot and ELISA): Homogenize the remaining wound tissue to extract proteins. Use Western blotting to quantify the expression of proteins in the Sirt1, PI3K/Akt, and NF-κB pathways. Use ELISA to measure the levels of inflammatory cytokines (TNF-α, IL-6) and growth factors (VEGF, TGF-β1) in the tissue homogenates.
Visualizations
Caption: this compound's signaling pathway in diabetic wound healing.
Caption: Experimental workflow for this compound in a diabetic rat model.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 5. Improved diabetic wound healing by LFcinB is associated with relevant changes in the skin immune response and microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lonicerin as a Tool Compound for Studying EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). The resulting trimethylated H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Lonicerin, a flavonoid glycoside found in Lonicera japonica, has been identified as a direct inhibitor of EZH2. Emerging research indicates that this compound can bind to EZH2, modulate its enzymatic activity, and affect downstream signaling pathways. These properties make this compound a valuable tool compound for studying the biological consequences of EZH2 inhibition in various experimental models.
This document provides detailed application notes and protocols for utilizing this compound to investigate EZH2 inhibition, including methods for assessing its direct enzymatic inhibition, target engagement in cells, and effects on histone methylation.
Data Presentation: EZH2 Inhibitory Activity
While a specific IC50 value for this compound against EZH2 has not been formally reported in the cited literature, its efficacy has been demonstrated at various concentrations in cellular and in vivo models. For comparative purposes, the following table includes IC50 values for well-characterized EZH2 inhibitors.
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | EZH2 | Not Reported | Enzymatic Assay | [1] |
| Effective cellular concentration: up to 30 µM | Cell-based Assays | [1] | ||
| GSK126 | EZH2 (WT and Mutant) | IC50: 9.9 nM (WT) | Cell-free Enzymatic | [2] |
| Tazemetostat (EPZ-6438) | EZH2 (WT and Mutant) | Ki: 2.5 nM (WT) | Cell-free Enzymatic | [2] |
| EI1 | EZH2 (WT and Mutant) | IC50: 15 nM (WT), 13 nM (Y641F) | Cell-free Enzymatic | [3] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing. EZH2, as part of the PRC2 complex, catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes.
Caption: EZH2 Signaling Pathway and Point of this compound Inhibition.
Experimental Workflow for Studying EZH2 Inhibition
This diagram outlines a typical workflow for characterizing a potential EZH2 inhibitor like this compound.
Caption: Workflow for Characterizing this compound as an EZH2 Inhibitor.
Experimental Protocols
EZH2 Enzymatic Inhibition Assay
This protocol is adapted from methodologies using commercially available kits to determine the direct inhibitory effect of this compound on EZH2 enzymatic activity.
Materials:
-
EZH2 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. #52009L)
-
Recombinant EZH2 enzyme
-
S-adenosyl-methionine (SAM)
-
Histone H3 peptide substrate
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Stop buffer
-
Primary antibody against methylated H3K27
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to test a concentration range from 0.1 µM to 100 µM. Include a DMSO-only control.
-
To each well of the 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Recombinant EZH2 enzyme (e.g., 10 ng/µL)
-
This compound dilution or DMSO control
-
Histone H3 peptide substrate
-
-
Initiate the reaction by adding SAM to each well.
-
Incubate the plate at room temperature for the time specified in the kit's manual (e.g., 1 hour).
-
Stop the reaction by adding the stop buffer.
-
Wash the wells with the provided wash buffer.
-
Add the primary antibody against methylated H3K27 and incubate as recommended.
-
Wash the wells and add the HRP-labeled secondary antibody. Incubate as recommended.
-
Wash the wells and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percentage of EZH2 inhibition for each this compound concentration relative to the DMSO control. Plot the results to determine the inhibitory profile.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to EZH2 in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cell lines)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against EZH2
-
HRP-labeled secondary antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound (e.g., 30 µM) or DMSO as a vehicle control for 1 hour in a CO2 incubator.[1]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble EZH2 levels for each temperature point by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Western Blotting for H3K27 Trimethylation
This protocol assesses the functional consequence of EZH2 inhibition by measuring the global levels of H3K27me3 in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against H3K27me3 (e.g., 1:1000 dilution)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-labeled secondary antibody
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 30 µM) or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-labeled secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
A decrease in the H3K27me3 signal in this compound-treated cells indicates inhibition of EZH2 activity.
Conclusion
This compound presents itself as a promising natural product-derived tool compound for the investigation of EZH2 biology. The protocols outlined in this document provide a framework for researchers to explore the mechanism of action of this compound and its effects on EZH2-mediated cellular processes. Further characterization, including the determination of its IC50 value and its selectivity profile, will enhance its utility in the field of epigenetics and drug discovery.
References
Application Note: Development of a Validated Bioanalytical Method for Lonicerin in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicerin, a flavonoid glycoside found in Lonicera japonica Thunb., has demonstrated a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. To support preclinical and clinical development, a robust and validated bioanalytical method for the quantitative determination of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioavailability studies. This application note describes a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in rat plasma. The described method is based on available analytical methods for this compound in plant extracts and common bioanalytical sample preparation techniques, providing a solid foundation for method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Apigenin (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free rat plasma (K2-EDTA as anticoagulant)
Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of the IS in methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the this compound working solutions into drug-free rat plasma to obtain final concentrations for the calibration curve and QC samples (Low, Mid, and High).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the IS from rat plasma.
-
Aliquot 50 µL of plasma sample (standard, QC, or study sample) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 2.0 | 40 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | 10 |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | To be determined by infusion |
| MRM Transition IS | To be determined by infusion |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
Method Validation Data
The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method, adapted from existing validated methods for this compound analysis.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
|---|
| this compound | 5 - 2000 | >0.99 | 5 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 5 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| Low | 15 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| Mid | 200 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| High | 1600 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 15 | >80 | 85 - 115 |
| Mid | 200 | >80 | 85 - 115 |
| High | 1600 | >80 | 85 - 115 |
Table 5: Stability
| Stability Condition | Duration | QC Level | Stability (%) |
|---|---|---|---|
| Short-term (Bench-top) | 4 hours at RT | Low, High | 85 - 115 |
| Long-term | 30 days at -80°C | Low, High | 85 - 115 |
| Freeze-Thaw | 3 cycles | Low, High | 85 - 115 |
| Post-preparative | 24 hours in autosampler | Low, High | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalytical quantification of this compound in rat plasma.
This compound Signaling Pathway in Ulcerative Colitis
Recent research has elucidated a potential mechanism of action for this compound in the context of inflammatory diseases such as ulcerative colitis. This compound has been shown to target the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This interaction leads to a cascade of events that ultimately results in the inactivation of the NLRP3 inflammasome, a key driver of inflammation.
Caption: this compound's signaling pathway in alleviating ulcerative colitis.[1]
Conclusion
This application note provides a comprehensive overview of a representative validated bioanalytical method for the quantification of this compound in rat plasma using HPLC-MS/MS. The detailed protocols for sample preparation and analysis, along with the structured presentation of validation data, offer a valuable resource for researchers and drug development professionals. The provided workflow and signaling pathway diagrams further enhance the understanding of the experimental process and the compound's mechanism of action. This method can be readily adapted and validated in other biological matrices to support the advancement of this compound as a potential therapeutic agent.
References
Application Notes & Protocols: Lonicerin Isolation and Purification
Introduction
Lonicerin (Veronicastroside) is a significant flavonoid glycoside predominantly found in the flower buds of Lonicera japonica Thunb. (Japanese Honeysuckle), a plant widely used in traditional medicine.[1][2] This compound has garnered substantial interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Research has demonstrated that this compound possesses anti-inflammatory, antioxidant, neuroprotective, antibacterial, and antifungal properties.[1][3] It has been shown to modulate various signaling pathways, including NF-κB, PI3K/Akt, and MAPKs, making it a promising candidate for drug development.[4][5] The effective isolation and purification of this compound from crude plant extracts are critical steps for its pharmacological study and potential therapeutic application. These notes provide detailed protocols for the extraction and purification of this compound for research and development purposes.
Part 1: Extraction of this compound from Crude Plant Material
The initial step in isolating this compound involves extracting the compound from the dried flower buds of Lonicera japonica. The choice of extraction method can significantly impact the yield and purity of the resulting crude extract. Solvent extraction is the most common approach, with variables such as solvent type, concentration, temperature, and time being critical parameters.
Comparative Extraction Data
The efficiency of different extraction methods is summarized below. Water and ethanol-based extractions are common due to their efficacy and safety profiles.
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Key Findings | Reference |
| Solvent Extraction | 40% (v/v) Ethanol-Water | 40 | 60 | Optimized conditions for flavonoid extraction. | [6] |
| Water Extraction | Distilled Water | 80 | 180 | Resulted in high yields of total polyphenols and flavonoids. | [7][8] |
| Ethanol Extraction | 95% Ethanol | Room Temp. | N/A | Used for removing lipids and pigments prior to water extraction. | [8] |
| Methanolic Extraction | Methanol | Room Temp. | N/A | Commonly used for preparing extracts for neuroprotective studies. | |
| Supercritical Fluid | Supercritical CO₂ | N/A | N/A | An alternative method, though water extraction showed higher yields. | [7] |
Experimental Protocol: Optimized Ethanol-Water Extraction
This protocol is based on an optimized method for extracting flavonoids from Lonicera japonica.[6]
Materials:
-
Dried, powdered flower buds of Lonicera japonica
-
40% (v/v) Ethanol-water solution
-
Shaking water bath or incubator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered Lonicera japonica flower buds and place into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 40% (v/v) ethanol-water solution to the flask (a 1:10 solid-to-liquid ratio).
-
Place the flask in a shaking water bath set to 40°C.
-
Extract for 60 minutes with continuous agitation.
-
After extraction, transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes to pellet the solid plant material.[6]
-
Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 100 mL of the solvent mixture.
-
Filter the supernatant through filter paper to remove any remaining fine particles.
-
Combine the filtered extracts and concentrate the solution using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous concentrate is the crude extract, which can be lyophilized for storage or used directly for the purification stage.
Part 2: Purification of this compound from Crude Extract
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to isolate this compound to a high degree of purity. Column chromatography, particularly with Sephadex LH-20, is a widely used and effective method.
Workflow for this compound Isolation and Purification
Experimental Protocol: Sephadex LH-20 Column Chromatography
This protocol describes the purification of this compound from a concentrated crude extract using gravity column chromatography.
Materials:
-
Concentrated crude extract of Lonicera japonica
-
Sephadex LH-20 gel
-
Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber (for monitoring)
-
High-Performance Liquid Chromatography (HPLC) system (for purity analysis)
Procedure:
-
Column Packing:
-
Swell an appropriate amount of Sephadex LH-20 gel in methanol for several hours (or as per the manufacturer's instructions).
-
Carefully pack the slurry into a glass column, avoiding the introduction of air bubbles.
-
Equilibrate the packed column by washing it with at least 2-3 column volumes of methanol until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the dried crude extract in a minimal amount of methanol.
-
Carefully load the dissolved sample onto the top of the packed Sephadex LH-20 column.
-
-
Elution:
-
Begin eluting the column with methanol as the mobile phase.
-
Maintain a constant flow rate. If using gravity flow, ensure the solvent head remains consistent.
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 5-10 mL) using a fraction collector or manually.
-
Monitor the fractions using TLC to identify those containing this compound. A reference standard is highly recommended.
-
-
Pooling and Analysis:
-
Combine the fractions that show a high concentration of this compound (based on TLC analysis).
-
Concentrate the pooled fractions using a rotary evaporator.
-
Determine the purity of the isolated this compound using HPLC.[5] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic or phosphoric acid).
-
-
Final Step:
-
Lyophilize the purified, concentrated fraction to obtain this compound as a solid powder. A study successfully obtained 5.8 mg of this compound from a specific fraction using this method.
-
Part 3: Biological Activity and Signaling Pathway
This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of the NF-κB pathway.
This compound's Influence on the NF-κB Signaling Pathway
This compound has been shown to moderate several signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[4] Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound can inhibit this process, thereby reducing the inflammatory response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lonicerae japonicae flos and Lonicerae flos: a systematic review of ethnopharmacology, phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, purification, structural characterization, and antioxidant activity of a novel polysaccharide from Lonicera japonica Thunb - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lonicerin in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicerin, a bioactive compound, has demonstrated significant neuroprotective potential in various in vitro models of neurodegeneration. Its mechanisms of action primarily revolve around potent antioxidant and anti-inflammatory properties, making it a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These diseases are pathologically characterized by neuronal loss, oxidative stress, and neuroinflammation. The following application notes provide an overview of this compound's effects in a glutamate-induced excitotoxicity model, a key pathological mechanism in many neurodegenerative conditions. Detailed protocols for replicating these key experiments are also provided.
Key Applications
-
Neuroprotection against Glutamate-Induced Excitotoxicity: this compound has been shown to protect neuronal cells from glutamate-induced cell death. This is a critical model for studying neuronal damage in conditions like stroke and chronic neurodegenerative diseases.
-
Antioxidant Activity: A primary mechanism of this compound's neuroprotective effect is its ability to mitigate oxidative stress. It achieves this by reducing the production of reactive oxygen species (ROS), decreasing intracellular calcium ion influx, and preserving mitochondrial membrane potential.
-
Enhancement of Endogenous Antioxidant Systems: this compound has been observed to increase the levels of glutathione (GSH), a crucial endogenous antioxidant, and the activity of related enzymes like glutathione reductase and peroxidase in neuronal cells under glutamate-induced stress.
-
Anti-inflammatory Effects: While direct studies in neurodegenerative models are emerging, evidence from other inflammatory models suggests this compound can modulate inflammatory pathways, which are also implicated in neurodegeneration.
Data Presentation
The neuroprotective effects of this compound in a glutamate-induced neurotoxicity model using HT22 hippocampal nerve cells are summarized below.
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT22 Cells
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Glutamate (3mM) | 0 | 50.2 ± 2.1 |
| This compound + Glutamate | 1.0 | 62.5 ± 2.5 |
| This compound + Glutamate | 10.0 | 75.8 ± 3.0 |
| This compound + Glutamate | 100.0 | 88.9 ± 3.5 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in Glutamate-Treated HT22 Cells
| Treatment Group | This compound Concentration (µM) | Relative ROS Levels (%) |
| Control | 0 | 100 |
| Glutamate (3mM) | 0 | 250.1 ± 10.5 |
| This compound + Glutamate | 1.0 | 210.5 ± 9.8 |
| This compound + Glutamate | 10.0 | 175.3 ± 8.2 |
| This compound + Glutamate | 100.0 | 125.7 ± 6.3 |
Table 3: Effect of this compound on Intracellular Ca2+ Concentration in Glutamate-Treated HT22 Cells
| Treatment Group | This compound Concentration (µM) | Relative Intracellular Ca2+ (%) |
| Control | 0 | 100 |
| Glutamate (3mM) | 0 | 180.4 ± 8.9 |
| This compound + Glutamate | 1.0 | 155.2 ± 7.5 |
| This compound + Glutamate | 10.0 | 130.8 ± 6.4 |
| This compound + Glutamate | 100.0 | 110.6 ± 5.1 |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Glutamate-Treated HT22 Cells
| Treatment Group | This compound Concentration (µM) | Relative MMP (%) |
| Control | 0 | 100 |
| Glutamate (3mM) | 0 | 45.3 ± 2.2 |
| This compound + Glutamate | 1.0 | 58.9 ± 2.9 |
| This compound + Glutamate | 10.0 | 72.1 ± 3.6 |
| This compound + Glutamate | 100.0 | 85.4 ± 4.1 |
Table 5: Effect of this compound on Glutathione (GSH) Content in Glutamate-Treated HT22 Cells
| Treatment Group | This compound Concentration (µM) | Relative GSH Content (%) |
| Control | 0 | 100 |
| Glutamate (3mM) | 0 | 55.7 ± 2.8 |
| This compound + Glutamate | 1.0 | 65.2 ± 3.1 |
| This compound + Glutamate | 10.0 | 78.9 ± 3.9 |
| This compound + Glutamate | 100.0 | 94.0 ± 4.7 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Activity using MTT Assay[1]
This protocol is designed to evaluate the protective effect of this compound against glutamate-induced cytotoxicity in HT22 cells.
Materials:
-
HT22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Glutamate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
48-well plates
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the HT22 cells into 48-well plates at a density of 1.7 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
After 24 hours, replace the medium with fresh medium.
-
Add this compound at final concentrations of 1.0 µM, 10.0 µM, and 100.0 µM to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., Trolox).
-
Incubate for 1 hour.
-
-
Induction of Neurotoxicity: Add glutamate to all wells (except the control group) to a final concentration of 3 mM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 150 µL of MTT solution (1 mg/mL in PBS) to each well.
-
Incubate for 3 hours.
-
Remove the medium and add 300 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)[1]
This protocol measures the effect of this compound on ROS production in glutamate-treated HT22 cells using the fluorescent probe DCFH-DA.
Materials:
-
HT22 cells
-
This compound
-
Glutamate
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a black 96-well plate.
-
Incubation: After adding glutamate, incubate for a shorter duration, typically 1-3 hours, as ROS production is an early event.
-
Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Express the results as a percentage of the control group.
Protocol 3: Determination of Intracellular Calcium (Ca2+) Concentration[1]
This protocol assesses the effect of this compound on intracellular calcium levels in glutamate-treated HT22 cells using the fluorescent indicator Fura-2 AM.
Materials:
-
HT22 cells
-
This compound
-
Glutamate
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Black 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a black 96-well plate.
-
Incubation: After glutamate addition, incubate for an appropriate time to observe changes in calcium levels (e.g., 6-12 hours).
-
Loading of Fura-2 AM:
-
Remove the medium and wash the cells with HBSS.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with HBSS.
-
Measure the fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate reader.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) and present the data as a percentage of the control.
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)[1]
This protocol evaluates the effect of this compound on MMP in glutamate-treated HT22 cells using the fluorescent dye Rhodamine 123.
Materials:
-
HT22 cells
-
This compound
-
Glutamate
-
Rhodamine 123
-
PBS
-
Black 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1, using a black 96-well plate.
-
Staining:
-
After the 24-hour incubation, add Rhodamine 123 to each well to a final concentration of 1 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity with excitation at 488 nm and emission at 530 nm.
-
-
Data Analysis: Express the results as a percentage of the control group.
Mandatory Visualizations
Caption: this compound's neuroprotective mechanism against glutamate excitotoxicity.
Caption: Workflow for assessing this compound's neuroprotective effects.
Lonicerin: A Potential Therapeutic Agent for Sepsis-Induced Acute Kidney Injury - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a leading cause of acute kidney injury (AKI). Sepsis-induced AKI is associated with high morbidity and mortality, and effective therapeutic strategies are urgently needed. Lonicerin, a flavonoid glycoside extracted from Lonicera japonica Thunb., has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties. Emerging in vitro evidence suggests that this compound may be a promising therapeutic candidate for the management of sepsis-induced AKI.[1][2][3][4]
These application notes provide a comprehensive overview of the therapeutic potential of this compound, its mechanism of action, and detailed protocols for in vitro and in vivo experimental evaluation.
Mechanism of Action
This compound exerts its protective effects against sepsis-induced AKI primarily through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key trigger in the pathogenesis of sepsis. LPS binds to TLR4, initiating a downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inflammatory cascade, coupled with increased oxidative stress and apoptosis, contributes to the renal damage seen in sepsis-induced AKI.
This compound has been shown to interrupt this process by inhibiting the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators, decreasing oxidative stress, and attenuating apoptosis in renal cells.[1][4]
Caption: Mechanism of this compound in Sepsis-Induced AKI.
Data Presentation
In Vitro Efficacy of this compound in LPS-Stimulated HK-2 Cells
The following tables summarize the quantitative data from in vitro studies evaluating the effect of this compound on human kidney proximal tubular epithelial (HK-2) cells stimulated with lipopolysaccharide (LPS) to mimic sepsis-induced injury.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in LPS-Stimulated HK-2 Cells [1]
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (Arbitrary Units) |
| Control | - | 97.90 | 136.84 |
| LPS | - | 47.45 | 520.14 |
| LPS + this compound | 5 | - | - |
| LPS + this compound | 10 | - | 394.21 |
| LPS + this compound | 20 | 89.58 | 287.58 |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in LPS-Stimulated HK-2 Cells [1]
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | Low | Low | Low |
| LPS | - | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound | 5 | Reduced | Reduced | Reduced |
| LPS + this compound | 10 | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on Oxidative Stress Markers in LPS-Stimulated HK-2 Cells [3]
| Treatment Group | Concentration (µM) | Intracellular ROS Levels | MDA Levels | SOD Activity | GSH-Px Activity |
| Control | - | Low | Low | High | High |
| LPS | - | Markedly Elevated | Increased | Reduced | Reduced |
| LPS + this compound | 5, 10, 20 | Significantly Reduced | Reversed | Reversed | Reversed |
Table 4: Effect of this compound on Apoptosis in LPS-Stimulated HK-2 Cells [3]
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) |
| Control | - | 8.39 |
| LPS | - | 29.48 |
| LPS + this compound | 5 | 26.15 |
| LPS + this compound | 10 | 20.53 |
| LPS + this compound | 20 | 18.01 |
In Vivo Efficacy of this compound in a Mouse Model of Sepsis-Induced AKI
Note: To date, specific in vivo quantitative data for the effects of this compound on kidney function and oxidative stress markers in a sepsis-induced AKI model have not been published. The following tables provide a template for expected outcomes based on in vitro data and results from studies on similar compounds. The data presented are for illustrative purposes.
Table 5: Anticipated Effect of this compound on Kidney Function Markers in a CLP Mouse Model
| Treatment Group | Dose (mg/kg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | - | Normal | Normal |
| CLP | - | Elevated | Elevated |
| CLP + this compound | 10 | Reduced | Reduced |
| CLP + this compound | 30 | Significantly Reduced | Significantly Reduced |
Table 6: Anticipated Effect of this compound on Renal Oxidative Stress Markers in a CLP Mouse Model
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) |
| Sham | - | Low | High |
| CLP | - | High | Low |
| CLP + this compound | 10 | Reduced | Increased |
| CLP + this compound | 30 | Significantly Reduced | Significantly Increased |
Experimental Protocols
Caption: Experimental Workflow for this compound Evaluation.
In Vitro Model: LPS-Induced Injury in HK-2 Cells
1. Cell Culture and Treatment:
-
Culture human kidney proximal tubular epithelial (HK-2) cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HK-2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium for 12 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induce injury by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours).
2. Cell Viability Assay (CCK-8):
-
After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
-
Collect the cell culture supernatant after treatment.
-
Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
4. Measurement of Inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.
5. Detection of Intracellular Reactive Oxygen Species (ROS):
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
6. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
7. Western Blot Analysis of the TLR4/NF-κB Pathway:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-TLR4 (1:1000)
-
anti-MyD88 (1:1000)
-
anti-phospho-p65 (1:1000)
-
anti-p65 (1:1000)
-
anti-phospho-IκBα (1:1000)
-
anti-IκBα (1:1000)
-
anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Model: Cecal Ligation and Puncture (CLP) in Mice
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide free access to food and water.
2. CLP Procedure:
-
Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Shave the abdomen and disinfect with 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures.
-
Administer subcutaneous saline (1 mL) for fluid resuscitation.
-
Provide post-operative analgesia as per institutional guidelines.
-
The sham group undergoes the same procedure without ligation and puncture of the cecum.
3. This compound Administration:
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose sodium) by oral gavage at specified time points (e.g., 1 hour and 12 hours post-CLP).
4. Sample Collection and Analysis:
-
At 24 or 48 hours post-CLP, collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the kidneys.
-
One kidney can be fixed in 10% formalin for histopathological analysis (H&E staining), and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
5. Assessment of Kidney Function:
-
Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available kits.
6. Measurement of Renal Oxidative Stress:
-
Homogenize the kidney tissue.
-
Measure malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity using commercially available assay kits.
7. Measurement of Renal Inflammatory Cytokines (ELISA):
-
Homogenize the kidney tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
8. Western Blot Analysis of Renal Tissue:
-
Perform Western blot analysis on kidney tissue homogenates as described in the in vitro protocol to assess the expression and phosphorylation of proteins in the TLR4/NF-κB pathway.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for sepsis-induced AKI by targeting the TLR4/NF-κB signaling pathway to mitigate inflammation, oxidative stress, and apoptosis. The provided protocols offer a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Further in vivo studies are warranted to validate these promising in vitro findings and to establish a foundation for potential clinical translation.[1]
References
Application Notes & Protocols: In Vivo Sedative Activity Assessment of Lonicerin in Mice
Introduction
Lonicerin is a flavonoid known for a variety of biological properties, including anti-inflammatory, neuroprotective, antibacterial, and immunomodulatory activities.[1][2][3] Recent studies have aimed to scientifically validate its potential sedative effects, which have not been extensively explored.[1] This document provides detailed protocols for assessing the in vivo sedative properties of this compound in a murine model, based on published research. The primary assay described is the thiopental sodium-induced sleeping time test, which was used to quantify this compound's effects on sleep latency and duration.[1] Additionally, protocols for the Open Field Test and Elevated Plus Maze Test are included as supplementary assays to provide a more comprehensive behavioral assessment of this compound's central nervous system effects. The proposed mechanism of action involves the modulation of the GABA-A receptor, a key target for sedative agents.[1][2]
Quantitative Data Summary
The following data, derived from a study on Swiss albino mice, summarizes the effects of this compound (LON) on sleep latency and duration compared to a control group and the standard sedative drug, Diazepam (DZP).[1]
Table 1: Effect of this compound on Thiopental Sodium-Induced Sleep in Mice [1]
| Treatment Group | Dose (mg/kg, i.p.) | Sleep Latency (minutes, Mean ± SEM) | Sleep Duration (minutes, Mean ± SEM) |
| Control (Vehicle) | 10 mL/kg | 19.71 ± 1.81 | 150.57 ± 13.88 |
| Diazepam (DZP) | 2 mg/kg | 6.43 ± 0.92 | 193.43 ± 7.21 |
| This compound (LON-5) | 5 mg/kg | 14.29 ± 1.62 | 176.86 ± 6.97 |
| This compound (LON-10) | 10 mg/kg | 9.86 ± 1.44 | 191.29 ± 7.43 |
| LON-10 + DZP | 10 mg/kg + 2 mg/kg | 6.17 ± 0.82 | 219.00 ± 6.39 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process for evaluating sedative activity and the proposed molecular mechanism of this compound.
Caption: Experimental workflow for the thiopental sodium-induced sleeping time test.
Caption: Proposed signaling pathway for this compound-induced sedation via GABA-A receptor.
Experimental Protocols
Protocol 1: Thiopental Sodium (TS)-Induced Sleeping Time Test
This protocol is used to evaluate the hypnotic and sedative properties of a substance by measuring its effect on sleep induced by a short-acting barbiturate.[1][4]
1. Animals and Housing:
-
Species: Swiss albino mice.[1]
-
Weight: 24-30 g.[1]
-
Housing: House animals in standard cages (e.g., 290 mm × 220 mm × 140 mm, 5 mice per cage) under controlled conditions (25 ± 2°C, 65% relative humidity) with a 12-hour light/dark cycle.[1]
-
Diet: Provide standard pellet food and water ad libitum.[1]
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least 7 days before experimentation.[1]
2. Materials and Reagents:
-
This compound (Test substance)
-
Diazepam (DZP, Standard drug)[1]
-
Thiopental Sodium (TS, Hypnotic agent)[1]
-
Vehicle solution (e.g., Distilled water containing 0.9% NaCl and 0.5% Tween 80).[1]
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Observation cages.
-
Stopwatch.
3. Experimental Procedure:
-
Grouping: Divide the mice into experimental groups (n=7 per group), such as:[1]
-
Group 1: Control (Vehicle only)
-
Group 2: Standard (DZP, 2 mg/kg)
-
Group 3: Test 1 (this compound, 5 mg/kg)
-
Group 4: Test 2 (this compound, 10 mg/kg)
-
Group 5: Combination (this compound 10 mg/kg + DZP 2 mg/kg)
-
-
Administration: Administer the vehicle, standard, or test substance to the respective groups via i.p. injection.[1]
-
Latency Period: After administration, place the mice in individual observation cages and wait for 30 minutes.[1]
-
Sleep Induction: Administer thiopental sodium (20 mg/kg, i.p.) to each mouse to induce sleep.[1]
-
Data Collection:
-
Immediately after TS injection, start a stopwatch for each mouse.
-
Sleep Latency: Record the time from TS injection until the loss of movement and the righting reflex. The righting reflex is considered absent when the mouse does not return to an upright position after being placed on its back.[5]
-
Sleep Duration: Record the time from the onset of sleep until the animal spontaneously regains its righting reflex.[1]
-
4. Statistical Analysis:
-
Express results as Mean ± Standard Error of the Mean (SEM).
-
Analyze data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's multiple comparisons test) to determine statistical significance between groups. A p-value < 0.05 is typically considered significant.[1]
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[6][7] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals explore the center more freely.[7][8]
1. Apparatus:
-
A square arena (e.g., 42 x 42 x 42 cm) made of a non-reflective material like PVC, with the floor divided into a central zone and a peripheral zone.[6]
-
An overhead camera connected to a video-tracking system for automated recording and analysis.
2. Procedure:
-
Habituation: Allow the mice to habituate to the testing room for at least 30-60 minutes before the test begins.
-
Test Initiation: Gently place a single mouse in the center of the open field arena.
-
Observation Period: Allow the mouse to explore the arena freely for a set period, typically 5 to 10 minutes.[7][9] The entire session should be recorded.
-
Cleaning: Between trials, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues from the previous subject.
3. Data Parameters to Analyze:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior:
-
Time spent in the center zone vs. the peripheral zone.
-
Number of entries into the center zone.
-
Latency to first enter the center zone.
-
-
Ethological Parameters: Frequency of rearing (exploratory behavior) and grooming (self-directed behavior).[10]
Protocol 3: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-related behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12]
1. Apparatus:
-
A plus-shaped maze, elevated from the floor (e.g., 40-50 cm).
-
The maze consists of four arms (e.g., 25 x 5 cm for mice): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 16 cm).[12][13]
-
A central platform (5 x 5 cm) connects the four arms.[12]
-
An overhead video camera and tracking software.
2. Procedure:
-
Habituation: Acclimatize the mice to the testing room with controlled, dim lighting (e.g., 100 lux) for at least 30-60 minutes prior to testing.[12]
-
Test Initiation: Place the mouse on the central platform, facing one of the enclosed arms.[12]
-
Observation Period: Allow the mouse to explore the maze for 5 minutes, recording its movements.[11]
-
Cleaning: Thoroughly clean the maze with 70% ethanol between subjects to eliminate olfactory cues.
3. Data Parameters to Analyze:
-
Anxiety Indices:
-
Percentage of time spent in the open arms vs. closed arms.
-
Percentage of entries into the open arms vs. closed arms. Anxiolytic compounds typically increase these measures.[12]
-
-
Locomotor Activity: Total number of entries into any arm, which serves as a control for general activity levels.[12]
-
Ethological Measures: Number of head dips over the sides of the open arms and stretched-attend postures (risk assessment behaviors).[11]
References
- 1. Assessment of Sedative Activity of this compound: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Sedative Activity of this compound: In Vivo Approach With Pharmacokinetics and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lonicerin Extraction from Honeysuckle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of lonicerin from honeysuckle (Lonicera japonica and related species).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from honeysuckle?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1][2][3] These advanced methods offer higher yields in shorter times with reduced solvent consumption.[1][2][4] Enzymatic extraction using cellulase has also been shown to be effective for extracting polyphenols from honeysuckle.[5][6][7]
Q2: Which solvent system is optimal for this compound extraction?
A2: Ethanol-water mixtures are highly effective for extracting flavonoids like this compound.[8][9] The optimal ethanol concentration typically ranges from 40% to 80% (v/v).[5][6][9] A 57% ethanol concentration was identified as optimal in one study for maximizing polyphenol yield from Lonicera japonica.[10] For total flavonoids, a 40% ethanol concentration has been reported as effective. The polarity of the solvent is crucial; pure ethanol or water alone are often less efficient than a binary mixture.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: The primary parameters to optimize are:
-
Solvent Concentration: As mentioned, the ratio of ethanol to water is critical.
-
Extraction Time: For UAE, optimal times can be as short as 6-20 minutes.[8][11] For MAE, it can range from 7 to 38 minutes.[9][12]
-
Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade thermolabile compounds. Optimal temperatures for UAE and MAE are often between 50°C and 80°C.[5][6][13]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent penetration. Common ratios range from 1:20 to 1:58 (g/mL).[8][10]
-
Ultrasonic/Microwave Power: Higher power can increase extraction yield but must be controlled to prevent degradation. Optimal ultrasonic power has been reported around 200-700 W, and microwave power around 265-350 W.[8][11][12]
Q4: How does the plant material (e.g., flower buds vs. leaves) affect this compound yield?
A4: Different parts of the honeysuckle plant contain varying concentrations of bioactive compounds. The flower buds of Lonicera japonica are traditionally used and are a rich source of flavonoids and phenolic acids.[8] However, leaves can also be a valuable source of these compounds.[14] The developmental stage of the flower can also impact the concentration of active constituents.
Q5: What can cause low this compound yield, and how can I troubleshoot it?
A5: Low yields can stem from several factors. Please refer to our Troubleshooting Guide below for specific issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Sub-optimal extraction parameters (solvent, time, temp).2. Inefficient cell wall disruption.3. Degradation of this compound during extraction.4. Poor quality of plant material. | 1. Systematically optimize parameters using a Design of Experiments (DoE) approach.2. Ensure plant material is finely powdered. For UAE/MAE, ensure adequate power is applied.3. Avoid excessive temperatures and prolonged extraction times. Consider extracting under an inert atmosphere (e.g., nitrogen).4. Use high-quality, properly dried honeysuckle buds or leaves. |
| Inconsistent Results | 1. Variation in raw plant material.2. Inconsistent experimental procedure.3. Fluctuation in equipment performance (e.g., ultrasonic bath temperature). | 1. Source plant material from a single, reputable supplier and use a homogenized batch for a series of experiments.2. Adhere strictly to the established protocol. Use calibrated equipment.3. Monitor and control key parameters like temperature throughout the extraction process. |
| Degradation of Extract | 1. Exposure to high temperatures, light, or oxygen.2. Presence of oxidative enzymes. | 1. Store extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in amber-colored vials.[15]2. Consider blanching the plant material before extraction to deactivate enzymes. |
| Co-extraction of Impurities | 1. Non-selective solvent system.2. Extraction of pigments (e.g., chlorophyll). | 1. Adjust the polarity of the ethanol-water mixture. A higher ethanol concentration may reduce the extraction of highly polar impurities.2. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments. |
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies on the extraction of flavonoids and related polyphenols from Lonicera species.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Lonicera Species | Target Compound | Optimal Ethanol Conc. (%) | Optimal Time (min) | Optimal Temp. (°C) | Solid-Liquid Ratio (g/mL) | Ultrasonic Power (W) | Max. Yield |
| L. similis | Total Phenols | 46.4 | 20.1 | - | 1:31.7 | 205.9 | 115.27 mg GAE/g |
| L. similis | Total Flavonoids | 46.4 | 20.1 | - | 1:31.7 | 205.9 | 67.04 mg RE/g |
| L. japonica (leaves) | Total Phenols | 64 | 6 | - | 1:45 | 700 | Not specified |
| L. caerulea | Anthocyanins | 80 | 20 | 35 | 1:25 | Not specified | 22.73 mg/g DW |
Table 2: Microwave-Assisted Extraction (MAE) and Other Methods
| Lonicera Species | Method | Target Compound | Optimal Ethanol Conc. (%) | Optimal Time (min) | Optimal Temp. (°C) | Solid-Liquid Ratio (g/mL) | Max. Yield |
| L. coerulea | MAE | Total Flavonoids | 54-72 | 7.1-7.6 | - | - | 38.00 mg RE/g |
| L. japonica | Enzymatic | Total Polyphenols | 80 | 130 | 80 | 1:35 | 3.03% |
| L. japonica | High-Shear | Total Polyphenols | 57 | 3.3 | - | 1:58 | 6.96% |
| L. japonica (leaves) | Aqueous Two-Phase | Total Flavonoids | - (Ethanol-Ammonium Sulfate system) | 30 | 50 | 1:25 | 4.98% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Dry the honeysuckle flower buds at 50°C until a constant weight is achieved. Grind the dried buds into a fine powder (e.g., 40-60 mesh).
-
Mixing: Weigh 1.0 g of the honeysuckle powder and place it into a 50 mL conical flask.
-
Solvent Addition: Add the optimized volume of ethanol-water solution (e.g., 45 mL of 64% ethanol for a 1:45 solid-liquid ratio).[8]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specified power (e.g., 700 W) for the optimized duration (e.g., 6 minutes).[8] Maintain a constant temperature if required by the protocol.
-
Separation: After extraction, centrifuge the mixture at 6,000 rpm for 10 minutes.
-
Collection: Collect the supernatant containing the extracted this compound.
-
Analysis: Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC or other quantitative methods.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Prepare the dried honeysuckle powder as described in the UAE protocol.
-
Mixing: Place 1.0 g of the powder into a microwave-safe extraction vessel.
-
Solvent Addition: Add the optimized volume of the ethanol-water solvent (e.g., 10 mL of 70% ethanol for a 1:10 ratio).
-
Pre-leaching (Optional): Allow the mixture to soak for a period (e.g., 4 hours) to improve extraction efficiency.[16]
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 265 W) and extraction time (e.g., 9.6 minutes).[16]
-
Cooling & Separation: After irradiation, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Collection & Analysis: Collect the filtrate and analyze as described in the UAE protocol.
Visualizations
Biosynthetic Pathway of this compound
This compound is a flavonoid glycoside. Its biosynthesis follows the general flavonoid pathway, starting from phenylalanine. Luteolin is formed and then glycosylated to produce this compound (Luteolin-7-O-glucoside).
Caption: Biosynthetic pathway of this compound from phenylalanine.
Experimental Workflow for Optimizing this compound Extraction
This diagram illustrates a logical workflow for developing and optimizing an extraction protocol.
Caption: Workflow for extraction optimization and analysis.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Process Parameters and Kinetic Model of Enzymatic Extraction of Polyphenols from Lonicerae Flos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Optimization of Aqueous Two-phase Extraction Technology of Total Flavonoids from Lonicera japonica Thunb. Leaves and Its Antioxidant Activity [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Improving the solubility and bioavailability of Lonicerin for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility and bioavailability of Lonicerin for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound for in vivo studies?
A1: The primary challenge with this compound, a flavonoid glycoside, is its poor aqueous solubility and low oral bioavailability.[1][2] This can lead to high variability in experimental results and the need for high doses to achieve a therapeutic effect.[3] Additionally, like many flavonoids, this compound can be susceptible to degradation and metabolism in the gastrointestinal tract, further reducing its systemic exposure.[1]
Q2: What are the most promising strategies to enhance the solubility and bioavailability of this compound?
A2: Several formulation strategies have proven effective for poorly soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a solid state can significantly improve its dissolution rate and solubility.[4][5][6]
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility and stability.[7][8][9][10]
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved solubility and dissolution velocity.[11][12][13]
Q3: How much improvement in solubility and bioavailability can I expect with these methods?
A3: The degree of enhancement is dependent on the specific formulation and the physicochemical properties of the drug. While direct comparative data for this compound is limited, studies on similar flavonoids and other poorly soluble drugs provide a good indication of the potential improvements. For instance, a solid dispersion of the flavonoid glycoside linarin increased its solubility 3.29-fold and its relative bioavailability by 3.363-fold.[2] A nanosuspension of naringenin, another flavonoid, showed a 7.5-fold increase in relative bioavailability.[11] Furthermore, a study on oridonin demonstrated that a nanosuspension of its cyclodextrin inclusion complex increased its relative bioavailability by 213.99%.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | Formulate this compound as a solid dispersion, cyclodextrin inclusion complex, or nanosuspension to improve its dissolution rate. |
| Degradation of this compound in the gastrointestinal tract. | Encapsulation within a cyclodextrin or a polymeric matrix in a solid dispersion can offer protection from the harsh GI environment. | |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Some formulation excipients, such as certain polymers and surfactants used in nanosuspensions and solid dispersions, can inhibit efflux transporters. | |
| Precipitation of this compound formulation upon dilution in aqueous media (e.g., for IV injection or in simulated gastric fluid). | The formulation is a supersaturated system that is not adequately stabilized. | For solid dispersions, select a polymer that can maintain the supersaturated state. For nanosuspensions, optimize the type and concentration of stabilizers (surfactants and polymers). |
| Change in pH leading to insolubility. | For pH-dependent solubility, consider using a buffered formulation or a delivery system that protects the drug from pH changes. | |
| Physical instability of the formulation during storage (e.g., crystal growth in nanosuspension, phase separation in solid dispersion). | The amorphous form of the drug in the formulation is thermodynamically unstable and tends to recrystallize. | For solid dispersions, ensure the drug is fully dissolved in the carrier and that the glass transition temperature of the dispersion is sufficiently high. For nanosuspensions, use an adequate amount of stabilizer to cover the particle surface and prevent aggregation. Proper storage conditions (temperature and humidity) are crucial.[15][16][17][18] |
Quantitative Data on Solubility and Bioavailability Enhancement (Examples from similar compounds)
Table 1: Solubility Enhancement of Poorly Soluble Compounds Using Different Formulation Strategies.
| Compound | Formulation Strategy | Fold Increase in Solubility | Reference |
| Linarin | Solid Dispersion (with PEG 6000) | 3.29 | [2] |
| Rilpivirine | Cyclodextrin-based Nanosponge | 10-13 | [19] |
| Albendazole | Solid Dispersion (with PVP) | ~155 | [4] |
| Oridonin | HP-β-Cyclodextrin Inclusion Complex | 11.2 | [14] |
Table 2: Bioavailability Enhancement of Poorly Soluble Compounds Using Different Formulation Strategies.
| Compound | Formulation Strategy | Fold Increase in Relative Bioavailability | Reference |
| Linarin | Solid Dispersion | 3.363 | [2] |
| Naringenin | Nanosuspension | 7.5 | [11] |
| Oridonin | Nanosuspension of HP-β-CD Inclusion Complex | 2.14 | [14] |
| Rilpivirine | Cyclodextrin-based Nanosponge | ~2 | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Methodology (Kneading Method):
-
Determine the molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading for 60 minutes.
-
During kneading, add a small amount of ethanol to maintain a suitable consistency.
-
The resulting paste is dried in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex is then pulverized and passed through a sieve.
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the binding constant.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between this compound and the cyclodextrin.
-
Differential Scanning Calorimetry (DSC): To verify the formation of the inclusion complex by observing changes in the thermal properties.
-
Powder X-ray Diffractometry (PXRD): To assess the change in crystallinity of this compound upon complexation.
Protocol 2: Preparation of this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and saturation solubility.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)
-
Distilled water
-
High-pressure homogenizer
-
Probe sonicator
Methodology (High-Pressure Homogenization):
-
Prepare a solution of the stabilizer in distilled water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-speed homogenizer at 10,000 rpm for 15 minutes.
-
Subject the resulting suspension to probe sonication to further reduce the particle size.
-
Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar).
-
The final nanosuspension can be used as a liquid dosage form or lyophilized to a powder for reconstitution.
Characterization:
-
Particle Size and Zeta Potential Analysis: To determine the average particle size, polydispersity index (PDI), and surface charge of the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
In Vitro Dissolution Studies: To compare the dissolution rate of the nanosuspension with that of the pure this compound powder.
-
Saturation Solubility Studies: To determine the increase in the saturation solubility of this compound.
Protocol 3: Quantification of this compound in Rat Plasma by HPLC
Objective: To develop and validate an HPLC method for the quantification of this compound in rat plasma to support pharmacokinetic studies.
Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., another flavonoid not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Water (HPLC grade)
-
Rat plasma
-
HPLC system with a UV or MS detector
-
C18 column
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 240 nm or 330 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation:
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. japsonline.com [japsonline.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. humapub.com [humapub.com]
- 8. scienceasia.org [scienceasia.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. database.ich.org [database.ich.org]
- 18. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 19. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting Lonicerin instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the instability of lonicerin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Veronicastroside, is a flavonoid glycoside naturally found in plants like Lonicera japonica (honeysuckle).[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anti-bacterial, and neuroprotective properties.[3][4] In research, it is often studied for its potential in treating inflammatory conditions such as arthritis, asthma, and ulcerative colitis by modulating various signaling pathways.[2][5][6]
Q2: Why is my this compound not dissolving in water or aqueous buffers?
This compound has very low solubility in water.[7][8] Direct dissolution in saline or standard aqueous buffers will likely result in poor solubility or precipitation. For experimental use, it is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3] The standard practice is to first create a high-concentration stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What happened and what should I do?
Precipitation after diluting a this compound stock solution into an aqueous medium is a common issue caused by its low aqueous solubility. This indicates that the concentration of this compound has exceeded its solubility limit in the final solution.
-
For in vitro assays: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells but high enough to maintain this compound's solubility. If precipitation persists, consider using a formulation with co-solvents like PEG300 and Tween-80.[3]
-
Troubleshooting: You can try to redissolve the precipitate by gentle heating and/or sonication.[3] However, the best practice is to prepare a fresh dilution from your stock solution, potentially at a lower final concentration or using a more robust formulation.
Q4: What environmental factors can cause this compound to degrade?
As a flavonoid, this compound's stability is sensitive to several factors. While specific degradation kinetics for this compound are not extensively published, data from similar compounds suggest the following are critical:
-
pH: Flavonoid stability is often pH-dependent. Extreme pH values can lead to hydrolytic degradation of the glycosidic bond or opening of the heterocyclic ring.[9]
-
Temperature: High temperatures accelerate degradation reactions.[10] The combination of high temperature and oxygen is particularly detrimental.[10]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[3][11] Stock solutions should be stored in light-protected containers.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[10]
Q5: What are the best practices for preparing and storing this compound solutions?
Proper preparation and storage are crucial to ensure the integrity and activity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Use of ultrasonic agitation can aid dissolution.[3]
-
Storage: Store the DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). Always protect solutions from light.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution just before each experiment.
Q6: How can I confirm the concentration and integrity of my this compound solution?
If you suspect degradation or are uncertain about the concentration, the most reliable method for quantification is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[12][13] This analytical technique can separate this compound from potential degradants and provide an accurate concentration measurement based on a standard curve.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Precipitation or Cloudiness in this compound Solution
-
Primary Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solutions:
-
Reduce Final Concentration: Lower the target concentration of this compound in your final working solution.
-
Use Co-Solvents: For in vivo or challenging in vitro experiments, use a validated co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Optimize Dilution: When diluting the DMSO stock, add it to your aqueous medium slowly while vortexing to facilitate mixing and prevent localized high concentrations that can trigger precipitation.
-
Problem 2: Loss of Biological Activity or Inconsistent Results
-
Primary Cause: this compound has likely degraded due to improper handling or storage.
-
Solutions:
-
Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature (-80°C for long-term) and protected from light.[3]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
-
Prepare Fresh Solutions: Always prepare the final aqueous dilutions immediately before use. Do not store this compound in aqueous buffers for extended periods.
-
Check for Contaminants: Ensure all solvents and reagents are pure and that no enzymatic contamination has occurred.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Source |
|---|---|---|---|
| DMSO | ~50 mg/mL | - | [1] |
| DMF | ~50 mg/mL | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, suitable for in vivo use. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, suitable for in vivo use. |[3] |
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations | Source |
|---|---|---|---|
| -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | [3] |
| -20°C | 1 month | Protect from light. Suitable for short-term storage. |[3] |
Table 3: Example HPLC-DAD Parameters for this compound Quantification
| Parameter | Specification | Source |
|---|---|---|
| Column | Luna C18 (5 μm, 4.6 mm × 150 mm) | [12][13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [12][13] |
| Mobile Phase B | Acetonitrile | [12][13] |
| Flow Rate | 1.0 mL/min | [12][13] |
| Column Temperature | 25°C | [12][13] |
| Detection Wavelength | 330 nm or 360 nm for flavonoids |[12][14] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 594.5 g/mol ). For 1 mL of a 25 mM stock, this is ~14.86 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the solution vigorously. If needed, use an ultrasonic bath for short intervals until the this compound is completely dissolved and the solution is clear.
-
Store: Aliquot the stock solution into single-use, light-protecting microfuge tubes. Store immediately at -80°C.
Protocol 2: General Workflow for Quantification by HPLC-DAD
-
Prepare Standards: Create a calibration curve by preparing a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution in the mobile phase.
-
Prepare Sample: Dilute your experimental sample containing this compound with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter: Filter all standards and samples through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 3.
-
Quantify: Plot the peak area of the standards against their concentration to generate a linear regression curve. Use the equation from this curve to calculate the concentration of this compound in your sample. A good quality calibration curve should have an r² value > 0.99.[12][13]
Visualizations
Caption: A logical workflow to diagnose and resolve common issues with this compound solutions.
Caption: Environmental factors that can negatively impact the stability of this compound.
Caption: this compound inhibits the nuclear translocation of NF-κB p65, a key inflammatory step.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective Activity of this compound Isolated from Lonicera japonica -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. This compound alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 20633-84-5 [m.chemicalbook.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-nps.or.kr [e-nps.or.kr]
- 13. e-nps.or.kr [e-nps.or.kr]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale purification of Lonicerin
Welcome to the technical support center for the large-scale purification of Lonicerin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and crystallization of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the large-scale purification of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of this compound in Crude Extract | - Inefficient extraction solvent. - Suboptimal extraction time or temperature. - Poor quality of raw plant material. - Degradation of this compound during extraction. | - Optimize the ethanol-water ratio for extraction; studies suggest that a 37.8% (v/v) ethanol solution can be effective for flavonoids from Lonicera species.[1] - Increase extraction time (e.g., up to 60-90 minutes) and temperature (e.g., 60-80°C), but monitor for degradation.[1] - Ensure the raw material (Lonicera japonica) is properly sourced and stored to preserve bioactive components. - Employ milder extraction techniques like ultrasound-assisted extraction to minimize thermal degradation. |
| Poor Separation During Chromatography (Peak Tailing, Broad Peaks) | - Inappropriate mobile phase composition or pH. - Column overloading. - Column degradation or contamination. - Presence of interfering impurities. | - Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of acetonitrile or methanol to water. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.[2][3][4] - Reduce the sample load on the column. - Use a guard column and ensure proper cleaning and regeneration of the main column. - Pre-treat the crude extract using Solid Phase Extraction (SPE) to remove highly polar or non-polar impurities before loading onto the preparative chromatography column.[1] |
| Co-elution of Impurities with this compound | - Similar polarity of this compound and impurities. - Insufficient resolution of the chromatographic method. | - Adjust the mobile phase gradient to be shallower, allowing for better separation of closely eluting compounds. - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. - Consider a multi-step purification approach, such as combining flash chromatography with preparative HPLC. |
| This compound Precipitation in the Column or Tubing | - Low solubility of this compound in the mobile phase. - High concentration of this compound in the loaded sample. | - Increase the proportion of the organic solvent in the mobile phase to enhance solubility. - Dilute the sample before injection. - If precipitation occurs, flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) to redissolve the precipitate.[5] |
| Difficulty in this compound Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system for crystallization. - Supersaturation not achieved or uncontrolled. | - Ensure the purity of the this compound fraction is high (>95%) before attempting crystallization. - Screen different anti-solvents to induce crystallization.[6] - Employ techniques like slow evaporation, vapor diffusion, or seeding to promote crystal growth.[6] - If "oiling out" occurs, where this compound separates as a liquid phase instead of a solid, consider adjusting the temperature or using a different solvent system.[7] |
| This compound Degradation During Storage | - Exposure to light, high temperatures, or oxidative conditions. - Repeated freeze-thaw cycles. | - Store purified this compound at -20°C or -80°C for long-term stability.[5] - Protect from light by using amber vials or storing in the dark.[5] - Aliquot the purified this compound solution to avoid multiple freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Lonicera japonica on a large scale?
A1: For large-scale extraction, solvent extraction using an ethanol-water mixture is often the most practical and economical choice.[1] Hot water extraction is also a possibility, though it may extract a wider range of polar compounds, potentially complicating downstream purification. To enhance efficiency, consider optimizing parameters such as the ethanol-to-water ratio, extraction temperature, and time.[1] For improved purity of the initial extract, a preliminary defatting step with a non-polar solvent like hexane can be beneficial.
Q2: How can I efficiently remove highly polar or non-polar impurities before preparative HPLC?
A2: Solid Phase Extraction (SPE) is an excellent intermediate step to clean up the crude extract.[1] Using a reverse-phase sorbent (like C18), you can load your aqueous extract, wash with a low percentage of organic solvent to remove highly polar impurities, and then elute your target compounds with a higher concentration of organic solvent, leaving behind many of the non-polar impurities.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, purified this compound should be stored at -20°C. It has been reported to be stable for at least 4 years under these conditions. If in solution, it is best to store it at -80°C for up to 6 months or at -20°C for up to 1 month, and it should be protected from light.[5]
Q4: I am observing batch-to-batch variability in my this compound yield. What could be the cause?
A4: Batch-to-batch variability can stem from several factors. The most common is the quality and phytochemical profile of the raw plant material, which can vary depending on the harvest season, geographical location, and storage conditions. Other factors include inconsistencies in the extraction and purification process parameters. Implementing strict quality control on the raw material and standardizing your process parameters can help minimize this variability.
Q5: Is it possible to recycle solvents during large-scale purification to reduce costs?
A5: Yes, solvent recycling is a key consideration for making the process more economical and environmentally friendly. Solvents used in chromatography, particularly the isocratic mobile phase, can be distilled and reused. However, it is crucial to ensure that the recycled solvent meets the required purity standards to avoid introducing contaminants into your purification process.
Quantitative Data Summary
Table 1: this compound Solubility and Stability
| Parameter | Value/Condition | Source |
| Solubility in DMSO | ≥ 2.5 mg/mL (4.21 mM) | [5] |
| Solubility in Ethanol | Soluble | Inferred from extraction methods |
| Storage Temperature (Solid) | -20°C | [5] |
| Stability (Solid at -20°C) | ≥ 4 years | - |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [5] |
Table 2: Comparison of Extraction Methods for Compounds from Lonicera japonica
| Extraction Method | Key Parameters | Advantages | Disadvantages |
| Hot Water Extraction | Temperature: 45–100 °C Time: 33–1500 min | Cost-effective, simple, retains activity of some compounds. | Can extract a wide range of polar impurities. |
| Ethanol-Assisted Extraction | Ethanol Concentration: 30-80% Temperature: 40-80°C Time: 30-120 min | Good selectivity for flavonoids, food-grade solvent.[1] | Requires solvent recovery for cost-effectiveness. |
| Ultrasonic-Assisted Enzymatic Extraction (UAEE) | Shorter time (e.g., 33 min) and lower temperatures. | High efficiency, short extraction time, increased yield. | May require specialized equipment, higher initial cost. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification of this compound
-
Raw Material Preparation: Grind dried Lonicera japonica flowers into a coarse powder.
-
Defatting (Optional): Macerate the powder in hexane (1:5 w/v) for 24 hours to remove non-polar compounds. Filter and air-dry the plant material.
-
Solvent Extraction:
-
Add the plant powder to a 40% ethanol-water solution (1:10 w/v).
-
Heat the mixture to 60°C and stir for 90 minutes.[1]
-
Cool the mixture and filter to separate the extract from the solid residue.
-
Repeat the extraction on the residue to maximize yield.
-
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator until the ethanol is removed.
-
Solid Phase Extraction (SPE):
-
Condition a large C18 SPE cartridge with methanol, followed by water.
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the flavonoid-rich fraction with 80% methanol.
-
-
Final Concentration: Concentrate the eluted fraction under reduced pressure to obtain the enriched this compound extract.
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched this compound extract in the mobile phase and filter through a 0.45 µm membrane.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 50 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: Adjust according to the column dimensions (e.g., 50-100 mL/min).
-
Detection: UV at an appropriate wavelength (e.g., 280 nm or 330 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilization: Lyophilize the final product to obtain purified this compound as a powder.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting decision tree for low purity in HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. unifr.ch [unifr.ch]
- 7. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
Strategies to minimize Lonicerin degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal strategies to minimize Lonicerin degradation during storage. The following information is curated to address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
For optimal long-term stability, this compound in its powdered form should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Following these conditions can ensure stability for up to three years.[2]
Q2: How should I store this compound solutions?
This compound dissolved in a solvent should be stored at -80°C.[1][2][3] It is recommended to prepare stock solutions and aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. When stored at -80°C, solutions are generally stable for up to one year.[2] For short-term storage of up to one month, -20°C is acceptable, but light protection is crucial.[3]
Q3: My this compound solution has changed color. What could be the cause?
A color change in your this compound solution may indicate degradation. This compound, a flavonoid, is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or incompatible solvents. The phenolic hydroxyl groups in the this compound structure are prone to oxidation, which can lead to the formation of colored degradation products. It is advisable to prepare fresh solutions if you observe any changes in appearance.
Q4: Which solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), and sonication can aid in its dissolution.[2] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][3] When preparing solutions, it is best to add solvents sequentially and ensure the solution is clear before adding the next component.[2]
Q5: What substances are known to be incompatible with this compound?
This compound should not be stored with strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can promote its degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency in Biological Assays | - Degradation due to improper storage (temperature, light exposure).- Repeated freeze-thaw cycles of stock solutions.- Contamination with incompatible substances (acids, bases, oxidizing agents). | - Verify storage conditions (-20°C for powder, -80°C for solutions).- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure all labware is clean and free of contaminants.- Prepare fresh solutions for critical experiments. |
| Appearance of Unexpected Peaks in HPLC Analysis | - Degradation of this compound into smaller molecules.- Formation of oxidative or hydrolytic degradation products. | - Confirm the identity of the main this compound peak with a fresh standard.- Perform a forced degradation study to identify potential degradation products.- Adjust HPLC method to achieve better separation of this compound from its degradants. |
| Precipitation of this compound from Solution | - Exceeding the solubility limit in the chosen solvent.- Temperature fluctuations during storage. | - Consult solubility data for the specific solvent and concentration.- Gentle warming and sonication may help redissolve the precipitate.[2][3]- If precipitation persists, prepare a new solution at a lower concentration. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years[2] | Keep in a tightly sealed container, protected from direct sunlight.[1][2] |
| In Solvent | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month[3] | Protect from light.[3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound powder in a hot air oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to the initial concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to direct sunlight or a photostability chamber (with a UV lamp) for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot from both the exposed and control samples for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all samples using a stability-indicating HPLC method. A general method for flavonoids is provided below.
-
Monitor the degradation of this compound by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Representative Stability-Indicating HPLC Method for this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector (DAD) set at a wavelength suitable for this compound (e.g., around 254 nm and 350 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
References
Enhancing the cellular uptake of Lonicerin in in vitro experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of Lonicerin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro experiment shows low cellular uptake of this compound. What are the potential causes and solutions?
A1: Low cellular uptake of this compound, a flavonoid glycoside, is a common challenge. Several factors could be contributing to this issue. Here’s a troubleshooting guide:
-
Cell Model and Culture Conditions:
-
Cell Line Selection: The choice of cell line is critical. Caco-2 cells are a widely used model for intestinal absorption studies due to their morphological and functional similarities to mature enterocytes.[1][2] However, other cell lines like HepG2 have also been used and may exhibit different uptake efficiencies.[3]
-
Cell Monolayer Integrity: For permeability assays using models like Caco-2, ensuring the integrity of the cell monolayer is crucial. This can be verified by measuring the transepithelial electrical resistance (TEER).
-
Culture Medium Composition: Components in the culture medium can interact with this compound. For instance, the presence of micelles in the medium has been shown to inhibit the transport of quercetin, another flavonoid, into Caco-2 cells.[4]
-
-
This compound Properties and Formulation:
-
Glycoside Form: this compound is a glycoside. Generally, the aglycone (non-sugar) forms of flavonoids are more readily absorbed via passive diffusion due to their higher lipophilicity.[5] The glycosyl groups can significantly lower cellular uptake.[5]
-
Solubility: Ensure this compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Poor solubility can lead to inaccurate dosing and low availability for cellular uptake.
-
-
Experimental Parameters:
-
Incubation Time and Concentration: Uptake is often time and concentration-dependent. It's advisable to perform a time-course and concentration-response experiment to determine the optimal conditions.[3]
-
Efflux Pumps: Cells can actively pump out compounds. The involvement of efflux mechanisms can be investigated by using specific inhibitors.
-
Solutions to Enhance this compound Uptake:
-
Enzymatic Pre-treatment: Consider pre-treating this compound with a β-glucosidase like lactase to hydrolyze the glycosidic bond and generate the aglycone form, which may have higher permeability.
-
Permeation Enhancers: The co-administration of chemical permeation enhancers can transiently open tight junctions between cells, facilitating paracellular transport.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., PLGA) or liposomes can significantly enhance its cellular uptake.[6][7] These systems can protect the drug from degradation and facilitate its entry into cells through endocytosis.
Q2: How can I formulate this compound-loaded nanoparticles to improve its cellular uptake?
A2: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a common choice for encapsulating therapeutic compounds due to their biocompatibility and biodegradability. Here is a general approach to formulating this compound-loaded PLGA nanoparticles using a modified nanoprecipitation method.
-
Principle: This method involves dissolving the polymer and the drug in an organic solvent and then adding this solution to an aqueous phase containing a stabilizer. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the encapsulated drug.
For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the key considerations when using permeation enhancers with this compound?
A3: Permeation enhancers can be an effective strategy but require careful consideration to avoid cellular toxicity.
-
Mechanism of Action: Enhancers can work by various mechanisms, including modulating tight junctions to increase paracellular transport or interacting with the cell membrane to enhance transcellular transport.
-
Toxicity: It is crucial to perform cell viability assays (e.g., MTT assay) to determine the non-toxic concentration range of the chosen permeation enhancer on your specific cell line.
-
Selection of Enhancer: Common permeation enhancers include oleic acid and ethanol.[8][9] The choice of enhancer may depend on the specific cell type and experimental goals. The combination of enhancers can sometimes have a synergistic effect.[9]
Q4: How can I accurately quantify the intracellular concentration of this compound?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying intracellular this compound.
-
Sample Preparation: This is a critical step to ensure accurate quantification. It involves washing the cells to remove extracellular this compound, lysing the cells to release the intracellular content, and then extracting this compound from the cell lysate.
-
Method Validation: The HPLC-MS/MS method should be validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines.
A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize quantitative data from studies on flavonoid uptake and the characteristics of nanoparticle formulations. While specific data for this compound enhancement is limited, these tables provide a reference for expected outcomes with similar compounds and delivery systems.
Table 1: Apparent Permeability Coefficients (Papp) of Flavonoids in Caco-2 Cell Monolayers
| Flavonoid Type | Papp (A to B) (x 10-6 cm/s) | Reference |
| Flavonones | High | [10] |
| Isoflavones | High | [10] |
| Flavones | Moderate | [10] |
| Chalcones | Moderate | [10] |
| Flavonols | Low | [10] |
Note: A higher Papp value indicates greater permeability across the Caco-2 cell monolayer.
Table 2: Characteristics of PLGA Nanoparticle Formulations
| Parameter | Value | Reference |
| Average Particle Size | 142.1 ± 2.13 nm | [6] |
| Polydispersity Index (PDI) | < 0.2 | [11] |
| Zeta Potential | 9.22 ± 0.94 mV | [12] |
| Entrapment Efficiency | 93.03 ± 1.27% | [6] |
| Drug Loading Efficiency | 5% | [11] |
Note: These values are for a lopinavir-loaded PLGA nanoparticle formulation and can serve as a benchmark for this compound formulations.
Table 3: Effect of Permeation Enhancers on In Vitro Skin Permeation
| Enhancer | Flux (µg/cm²/h) | Enhancement Ratio | Reference |
| Oleic Acid | 0.916 | 3.55 | [8] |
| Ethanol (10%) + Oleic Acid (1%) | 7.11 | - | [9] |
| Ethanol (10%) + Oleic Acid (2%) | - | 12.3 (in skin deposition) | [9] |
Note: These data are for lamotrigine and S-Methyl-l-Methionine, respectively, and illustrate the potential of these enhancers.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a modified nanoprecipitation method.[10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic® F68
-
Trehalose
-
Double-distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DMSO.
-
Aqueous Phase Preparation: Prepare an aqueous solution of 0.5% (w/v) Pluronic® F68.
-
Nanoprecipitation: Inject the organic solution into the aqueous phase under magnetic stirring (e.g., 750 rpm) at room temperature. Nanoprecipitation should occur immediately.
-
Stirring: Continue stirring for 30 minutes.
-
Purification: Centrifuge the resulting nanoparticle suspension (e.g., at 50,000 rpm for 1 hour at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with double-distilled water. Repeat the centrifugation and washing steps two more times to remove residual DMSO and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a 0.5% (w/v) trehalose solution (as a cryoprotectant) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and in the supernatant from the washing steps using HPLC-MS/MS.
Protocol 2: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol provides a general workflow for sample preparation for intracellular drug quantification.[13][14][15]
Materials:
-
Cell culture plates with treated cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Trypsin-EDTA (if detaching cells)
-
Cell scraper (if not using trypsin)
-
Lysis buffer (e.g., methanol or acetonitrile)
-
Internal standard (a compound structurally similar to this compound)
-
Microcentrifuge tubes
Procedure:
-
Cell Washing: After incubation with this compound, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Harvesting:
-
Trypsinization: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a microcentrifuge tube.
-
Scraping: Alternatively, add a small volume of PBS to the plate and use a cell scraper to detach the cells. Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension (e.g., at 1000 x g for 5 minutes at 4°C) to pellet the cells.
-
Cell Lysis and Extraction:
-
Discard the supernatant.
-
Add a specific volume of lysis buffer (e.g., methanol containing the internal standard) to the cell pellet.
-
Vortex thoroughly to lyse the cells and precipitate proteins.
-
Incubate on ice for a defined period (e.g., 20 minutes).
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the extracted intracellular this compound.
-
Analysis: Analyze the supernatant using a validated HPLC-MS/MS method.
Visualizations
Caption: Experimental workflow for evaluating enhanced cellular uptake of this compound.
Caption: this compound uptake mechanisms and its known intracellular signaling targets.
Caption: Troubleshooting flowchart for low this compound cellular uptake.
References
- 1. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACCUMULATION OF TRANSFERRIN IN CACO-2 CELLS: A POSSIBLE MECHANISM OF INTESTINAL TRANSFERRIN ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Method for the Detection of Flavonoids in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability enhancement, Caco-2 cells uptake and intestinal transport of orally administered lopinavir-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliskiren Hemifumarate Proliposomes for Improved Oral Drug Delivery: Formulation Development, In Vitro and In Vivo Permeability Testing [mdpi.com]
- 8. Effect of permeation enhancers on in vitro release and transdermal delivery of lamotrigine from Eudragit®RS100 polymer matrix-type drug in adhesive patches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucoadhesive PLGA Nanospheres and Nanocapsules for Lactoferrin Controlled Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Drug-Loaded PLGA-PEG Nanoparticles by Membrane-Assisted Nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Lonicerin in experimental models
Welcome to the technical support center for researchers utilizing Lonicerin in experimental models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate potential off-target effects and ensure the validity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity or Apoptosis in Non-Target Cells
Question: My non-target or control cell lines are showing decreased viability or signs of apoptosis after this compound treatment. How can I confirm if this is a dose-dependent off-target effect and how do I manage it?
Answer: Unintended cytotoxicity is a common off-target effect. The first step is to determine the precise concentration at which this compound becomes toxic to your specific cell model. This can be achieved by performing a dose-response curve and identifying the concentration that affects cell viability.
Recommended Actions:
-
Dose-Response Analysis: Conduct a cell viability assay with a broad range of this compound concentrations to determine the 50% inhibitory concentration (IC50) for cytotoxicity in your cell line.
-
Apoptosis Confirmation: If viability is compromised, confirm the mechanism using an apoptosis-specific assay.
-
Concentration Adjustment: Based on the viability data, use this compound at concentrations well below the cytotoxic threshold for your primary experiments. Studies have shown this compound to be effective in various models at concentrations ranging from 20 to 80 μM without inducing significant apoptosis in the target cells.[1]
Experimental Protocol: Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from studies investigating this compound's effect on Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate in DMEM/F12 medium at 37°C for 24 hours.[1]
-
This compound Treatment: Prepare a serial dilution of this compound in your culture medium. Replace the existing medium with the this compound-containing medium at various concentrations (e.g., 0, 10, 20, 40, 80, 160 μM).
-
Incubation: Incubate the plate for 24 hours.[1]
-
Assay: Wash the cells with PBS. Add 100 μL of fresh, serum-free medium containing 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Final Incubation: Incubate for an additional 2 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
Table 1: Reported Bioactivity and Cytotoxicity of this compound
| Target/Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Xanthine Oxidase Inhibition | Enzyme Assay | 37.4 µg/mL | [2][3] |
| DPPH Radical Scavenging | Chemical Assay | 9.2 µg/mL | [2][3] |
| Superoxide Radical Scavenging | Chemical Assay | 143.9 µg/mL | [2][3] |
| Hydroxyl Radical Scavenging | Chemical Assay | 236.8 µg/mL | [2][3] |
| T Cell Proliferation Suppression | In vitro | 40 µg/mL | [3] |
| Nitric Oxide (NO) Production | In vitro | 20 µg/mL | [3] |
| Anti-apoptotic Effect | TBHP-treated HUVECs | 20, 40, 80 μM | [1] |
Issue 2: Unexpected Modulation of a Non-Target Signaling Pathway
Question: My results show that this compound is altering a signaling pathway that is not its intended target in my study. How can I minimize this effect?
Answer: this compound is known to interact with multiple signaling pathways to exert its anti-inflammatory, antioxidant, and other therapeutic effects.[1][4] Key known pathways include the Sirt1-autophagy axis and the EZH2/NF-κB pathway.[1][5] If you observe modulation of an unrelated pathway, consider the following:
Recommended Actions:
-
Lower Concentration: The most direct approach is to lower the concentration of this compound. Off-target effects are often more pronounced at higher concentrations.
-
Use Pathway-Specific Inhibitors: To confirm that the desired phenotype is due to the on-target effect, use a known specific inhibitor for the off-target pathway as a negative control.
-
Target Knockdown/Overexpression: Use genetic tools like siRNA to knock down the intended target. If this compound's effect is diminished, it confirms on-target activity. Conversely, overexpressing the target may enhance the effect. For example, the effect of this compound on colitis was compromised by the administration of an EZH2 overexpression plasmid.[4]
Diagram 1: this compound's Influence on the EZH2/ATG5/NLRP3 Axis
References
- 1. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lonicerin's Potential in Xanthine Oxidase Inhibition: A Comparative Analysis with Other Flavonoids
For Immediate Release
A comprehensive analysis of available research highlights the potential of lonicerin, a flavonoid found in Lonicera japonica (honeysuckle), as a notable inhibitor of xanthine oxidase (XO).[1][2] This enzyme plays a crucial role in the production of uric acid, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. This guide provides a comparative overview of this compound's inhibitory activity against xanthine oxidase alongside other well-researched flavonoids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Potency
The inhibitory effects of various flavonoids on xanthine oxidase are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
The following table summarizes the IC50 values for this compound and a selection of other flavonoids against xanthine oxidase, as reported in various studies. For a standardized comparison, values have been converted to micromolar (µM) where the molecular weight of the compound was available.
| Compound | IC50 (µM) | IC50 (µg/mL) | Source |
| This compound | 62.91 | 37.4 | [1][2] |
| Loniceraflavone | - | 0.85 | |
| Quercetin | 7.23 | - | |
| Luteolin | 1.9 | - | |
| Kaempferol | 0.338 | - | |
| Myricetin | 0.40 - 5.02 | - | |
| Baicalein | 9.44 | - | |
| Wogonin | 52.46 | - | |
| Allopurinol (Reference Drug) | 2.94 | 0.40 |
Experimental Protocols: Xanthine Oxidase Inhibition Assay
The following is a generalized, detailed methodology for determining the xanthine oxidase inhibitory activity of a test compound, based on commonly cited experimental protocols.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compound (e.g., this compound, other flavonoids)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO, for dissolving compounds if necessary)
-
Spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of xanthine oxidase in phosphate buffer to a final concentration of 0.01 units/mL. This solution should be prepared fresh before use.
-
Substrate Solution: Prepare a 150 µM solution of xanthine in phosphate buffer.
-
Test Compound Solutions: Dissolve the test compounds (this compound, other flavonoids) and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically ≤1%) to avoid interference with the assay.
3. Assay Procedure:
-
In a 96-well plate or cuvettes, add 50 µL of the test solution (or buffer for the control).
-
Add 35 µL of phosphate buffer.
-
Add 30 µL of the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.
4. Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without an inhibitor, and A_sample is the absorbance of the enzyme reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the xanthine oxidase inhibition assay.
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
References
Cross-Validation of Lonicerin's Neuroprotective Activity in Different Neuronal Cell Lines: A Comparative Guide
An objective analysis of Lonicerin's neuroprotective efficacy across HT22, SH-SY5Y, and PC12 neuronal cell lines, supported by experimental data, to guide researchers in neuropharmacology and drug development.
Introduction
This compound, a flavonoid glycoside isolated from Lonicera japonica Thunb., has garnered interest for its potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective activity of this compound across three distinct neuronal cell lines: mouse hippocampal HT22 cells, human neuroblastoma SH-SY5Y cells, and rat pheochromocytoma PC12 cells. By examining its effects on various cellular and molecular endpoints under different neurotoxic insults, this document aims to offer a comprehensive overview of this compound's cell-specific neuroprotective profile.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound have been investigated in different neuronal cell models, each with unique characteristics and susceptibilities to neurotoxins. This section summarizes the key quantitative findings from studies on HT22, SH-SY5Y, and PC12 cells.
Data Presentation
| Cell Line | Neurotoxin | This compound Concentration(s) | Key Findings | Reference |
| HT22 (Mouse Hippocampal) | Glutamate (3mM) | 1.0, 10.0, 100.0 µM | - Cell Viability: Dose-dependently increased cell viability. - ROS Production: Significantly decreased reactive oxygen species (ROS) production. - Calcium Influx: Attenuated intracellular Ca²+ concentration. - Mitochondrial Membrane Potential: Maintained mitochondrial membrane potential. - Glutathione Levels: Increased levels of the endogenous antioxidant glutathione. | |
| SH-SY5Y (Human Neuroblastoma) | Hydrogen Peroxide (H₂O₂) | 1, 5, 10, 25, 50 µg/mL (L. japonica extract) | - Cell Viability: Improved cell viability and inhibited cytotoxicity. - ROS Production: Attenuated elevations in ROS. - Apoptosis: Inhibited apoptosis, evidenced by decreased cleaved PARP and caspase-3, and regulation of Bcl-2 and Bcl-xL. - Signaling Pathways: Attenuated H₂O₂-induced phosphorylation of Akt, JNK, p38 MAPK, and ERK1/2. | |
| PC12 (Rat Pheochromocytoma) | 6-Hydroxydopamine (6-OHDA) | Not specified | - Neuroprotection: Showed very minimal neuroprotective activity. |
Note: The data for SH-SY5Y cells is based on a study using a methanolic extract of Lonicera japonica, of which this compound is a known component. Direct quantitative data for isolated this compound on SH-SY5Y cells was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
HT22 Cell Line Experiments
-
Cell Culture and Treatment: HT22 cells were cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells were pre-treated with this compound (1.0, 10.0, and 100.0 µM) for 1 hour, followed by exposure to 3 mM glutamate for 24 hours.
-
Cell Viability Assay (MTT Assay): After treatment, MTT solution was added to the cells and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured to determine cell viability.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe DCF-DA.
-
Intracellular Calcium (Ca²⁺) Measurement: Changes in intracellular calcium concentration were monitored using the fluorescent indicator Fura-2AM.
-
Mitochondrial Membrane Potential (MMP) Assay: The fluorescent dye Rhodamine 123 was used to assess changes in mitochondrial membrane potential.
-
Glutathione (GSH) Measurement: The total cellular glutathione content was determined using a commercially available kit.
SH-SY5Y Cell Line Experiments
-
Cell Culture and Treatment: SH-SY5Y cells were maintained in RPMI-1640 medium with 10% FBS and antibiotics. Cells were treated with a methanolic extract of Lonicera japonica at various concentrations prior to exposure to hydrogen peroxide (H₂O₂).
-
Cytotoxicity and Apoptosis Assays: Cell viability was assessed using methods like the MTT assay. Apoptosis was evaluated by measuring levels of cleaved PARP, cleaved caspase-3, and the expression of Bcl-2 and Bcl-xL proteins via Western blotting.
-
Western Blot Analysis for Signaling Pathways: The phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways (JNK, p38, ERK1/2, and Akt) was determined by Western blotting to elucidate the mechanism of action.
PC12 Cell Line Experiments
-
Cell Culture and Treatment: PC12 cells were cultured in a suitable medium. To induce neurotoxicity, cells were treated with 6-hydroxydopamine (6-OHDA). The study that reported minimal neuroprotective effect of this compound in this cell line did not provide specific details on the concentrations of this compound used.
-
Assessment of Neuroprotection: The neuroprotective activity was evaluated by assessing cell viability or other relevant parameters following co-treatment with this compound and 6-OHDA.
Visualization of Signaling Pathways and Workflows
This compound's Neuroprotective Signaling Pathway in HT22 Cells
Caption: this compound's mechanism in glutamate-induced toxicity in HT22 cells.
Putative Signaling Pathways Modulated by L. japonica Extract in SH-SY5Y Cells
Caption: Putative pathways affected by L. japonica extract in SH-SY5Y cells.
Comparative Experimental Workflow
Head-to-head comparison of Lonicerin's efficacy with established anti-inflammatory drugs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Lonicerin in comparison to Dexamethasone and Indomethacin, supported by experimental data and detailed methodologies.
Introduction
This compound, a flavonoid glycoside extracted from Lonicera japonica Thunb. (honeysuckle), has demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical studies.[1] This guide provides a detailed, evidence-based comparison of this compound's efficacy against two widely used anti-inflammatory drugs: dexamethasone, a potent synthetic glucocorticoid, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This objective analysis is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Mechanisms of Action
The anti-inflammatory effects of this compound, dexamethasone, and indomethacin are mediated through distinct molecular pathways.
This compound: this compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and modulating the NLRP3 inflammasome.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3] By inhibiting NF-κB activation, this compound effectively suppresses the downstream inflammatory cascade.
Dexamethasone: As a glucocorticoid receptor agonist, dexamethasone diffuses across the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm.[4][5] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[4][5]
Indomethacin: Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking prostaglandin synthesis, indomethacin effectively reduces inflammation.[6]
Signaling Pathway Diagrams
References
- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Indomethacin, a cox inhibitor, enhances 15-PGDH and decreases human tumoral C cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactive Biochemistry [chem.uwec.edu]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
Lonicerin vs. Trolox: A Comparative Analysis of Antioxidant Capacity
In the realm of antioxidant research, the quest for potent radical scavengers is paramount for the development of novel therapeutic agents against oxidative stress-related diseases. This guide provides a comparative study of the antioxidant capacity of Lonicerin, a flavonoid found in Lonicera species (honeysuckle), against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data and detailed protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a substance to that of the standard, Trolox.
While direct comparative studies between pure this compound and Trolox are limited, data from various in vitro assays provide a basis for an objective assessment. The following table summarizes the available quantitative data for this compound and Trolox from different studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Assay | IC50 Value / TEAC Value | Reference |
| This compound | DPPH | 9.2 µg/mL | [1][2] |
| Trolox | DPPH | ~3.94 - 8 µg/mL (Varies by study) | [3][4] |
| Lonicera caerulea extracts | DPPH | 356.1 ± 3.3 mg TE/100 g (expressed as Trolox Equivalents) | [5] |
| Lonicera caerulea extracts | FRAP | 7.57 to 46.9 µmol TE/g (expressed as Trolox Equivalents) | [6] |
| Lonicera caerulea extracts | ORAC | - | [6] |
Note: TE denotes Trolox Equivalents. The data for Lonicera caerulea extracts represent the antioxidant capacity of the entire plant extract and not of purified this compound.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are essential. Below are detailed methodologies for the most commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7][8]
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[9]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate in water. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction: Add the sample solution to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Signaling Pathways and Experimental Workflow
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the comparative antioxidant capacities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds, Antioxidant, and Antibacterial Properties of Lonicera caerulea Berries: Evaluation of 11 Cultivars [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Comparison of the Antioxidant Activities and Phenolic Content of Five Lonicera Flowers by HPLC-DAD/MS-DPPH and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergistic Effect of Antioxidant Interaction between Luteolin and Chlorogenic Acid in Lonicera japonica | bioRxiv [biorxiv.org]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Assessing the Specificity of Lonicerin's Inhibitory Action on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lonicerin's inhibitory action on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is objectively compared with established NF-κB inhibitors—BAY 11-7082, Parthenolide, and MG132—supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.
Executive Summary
The transcription factor NF-κB is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases. Consequently, the NF-κB signaling pathway is a key target for therapeutic intervention. This compound, a flavonoid glycoside isolated from Lonicera japonica, has demonstrated anti-inflammatory properties, in part through the inhibition of the NF-κB pathway. This guide assesses the specificity of this compound's action by comparing its mechanism and potency with other well-characterized inhibitors that target different nodes of the NF-κB cascade.
Comparative Analysis of NF-κB Inhibitors
This compound's primary mechanism of NF-κB inhibition appears to be the prevention of the nuclear translocation of the p65 subunit.[1][2] This is a crucial step in the activation of the canonical NF-κB pathway. Furthermore, recent studies suggest a more complex regulatory role for this compound, linking its anti-inflammatory effects to the EZH2/NF-κB signaling axis.[2] Notably, the concentration of this compound required to inhibit the NF-κB pathway is reportedly tenfold higher than that needed to affect the EZH2/ATG5/NLRP3 pathway, suggesting a potentially more potent effect on the latter.[3][4]
In contrast, the comparative inhibitors target different, well-defined steps in the NF-κB pathway:
-
BAY 11-7082 is an irreversible inhibitor of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][6][7]
-
Parthenolide , a sesquiterpene lactone, also targets the IKK complex, thereby inhibiting IκBα degradation.[8][9]
-
MG132 is a potent proteasome inhibitor, which blocks the degradation of phosphorylated IκBα, thus sequestering NF-κB in the cytoplasm.[10][11][12]
The following table summarizes the quantitative data available for each inhibitor, providing a basis for comparing their potency.
Table 1: Quantitative Comparison of NF-κB Pathway Inhibitors
| Inhibitor | Primary Target | Mechanism of Action | IC50 Value | Cell/System | Reference |
| This compound | NF-κB p65 Translocation / EZH2 | Inhibits nuclear translocation of p65; Modulates EZH2/NF-κB axis | Not explicitly defined for direct NF-κB inhibition. Effective concentrations in cell culture are in the µM range (e.g., 10-30 µM).[3] | Various cell lines (e.g., HK2, THP-1) | [3][13] |
| BAY 11-7082 | IκB Kinase (IKK) | Irreversibly inhibits TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | [5][6][7] |
| Parthenolide | IκB Kinase (IKK) | Inhibits IKK activity | Cell line dependent (e.g., 4.3 µM in A549, 6.5 µM in TE671, 7.0 µM in HT-29) | Various cancer cell lines | [14] |
| MG132 | 26S Proteasome | Inhibits proteasomal degradation of IκBα | 3 µM (for NF-κB activation); 100 nM (for proteasome activity) | Various cell lines | [10][11] |
Signaling Pathways and Points of Inhibition
The NF-κB signaling cascade is a multi-step process, offering several points for therapeutic intervention. The diagram below illustrates the canonical NF-κB pathway and the specific targets of this compound and the comparator inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To rigorously assess the specificity of an inhibitor on the NF-κB pathway, a combination of assays targeting different stages of the signaling cascade is essential. The following are detailed protocols for key experiments.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or comparator inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Western Blot for Nuclear Translocation of NF-κB p65
This method determines the subcellular localization of the p65 subunit of NF-κB, a key indicator of pathway activation.
-
Cell Treatment and Fractionation:
-
Culture cells to 80-90% confluency.
-
Pre-treat with inhibitors as described above.
-
Stimulate with an NF-κB activator for a shorter duration (e.g., 30-60 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenizer-based protocol.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against NF-κB p65.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to assess the purity of the fractions.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex, the primary target of BAY 11-7082 and Parthenolide.
-
Immunoprecipitation of IKK Complex:
-
Lyse treated and stimulated cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against a subunit of the IKK complex (e.g., IKKγ/NEMO) and protein A/G-agarose beads to immunoprecipitate the complex.
-
-
In Vitro Kinase Reaction:
-
Wash the immunoprecipitated IKK complex.
-
Resuspend the beads in a kinase buffer containing a recombinant IκBα substrate and ATP (can be radiolabeled with γ-³²P-ATP for autoradiographic detection or unlabeled for detection by Western blot with a phospho-specific IκBα antibody).
-
Incubate at 30°C for 30 minutes.
-
-
Detection of IκBα Phosphorylation:
-
Stop the reaction and analyze the samples by SDS-PAGE.
-
Detect the phosphorylated IκBα by autoradiography or Western blotting.
-
Proteasome Activity Assay
This assay is used to confirm the inhibitory effect of compounds like MG132 on the proteasome.
-
Cell Lysate Preparation:
-
Prepare cell lysates from treated and untreated cells.
-
-
Fluorogenic Substrate Assay:
-
Incubate the cell lysates with a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer.
-
The rate of fluorescence increase is proportional to the proteasome activity.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for assessing inhibitor specificity and the logical framework for the comparative analysis.
Caption: Experimental workflow for assessing NF-κB inhibitor specificity.
Caption: Logical framework for comparing inhibitor specificity.
Conclusion
This compound demonstrates a distinct inhibitory mechanism on the NF-κB pathway, primarily by hindering the nuclear translocation of the p65 subunit, which differentiates it from IKK and proteasome inhibitors. While direct IC50 values for this compound's NF-κB inhibition are not yet firmly established, its multifaceted interaction with both the NF-κB and EZH2 pathways suggests a complex mode of action that warrants further investigation. For researchers and drug development professionals, this comparative guide highlights the importance of a multi-assay approach to thoroughly characterize the specificity and potency of novel NF-κB inhibitors. The provided experimental protocols offer a robust framework for such investigations, enabling a deeper understanding of the therapeutic potential of compounds like this compound.
References
- 1. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. apexbt.com [apexbt.com]
- 6. Bay 11-7821 (BAY 11-7082) - Amerigo Scientific [amerigoscientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG132 - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Lonicerin's Effects on Diabetic Wound Healing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Lonicerin in diabetic wound healing. While direct independent replication of the key study on this compound is not yet available in published literature, this document serves to contextualize its effects by comparing the existing preclinical data with alternative therapeutic strategies. The information is intended to support researchers and drug development professionals in evaluating the promise of this compound and identifying areas for future investigation.
This compound: A Promising Phytochemical for Diabetic Wound Healing
This compound, a flavonoid glycoside extracted from Lonicera japonica (honeysuckle), has demonstrated significant potential in accelerating wound healing in preclinical diabetic models. A key study has elucidated its mechanism of action, highlighting its role in promoting angiogenesis and cell survival through the Sirt1-mediated autophagy pathway.[1][2][3]
Mechanism of Action: The Sirt1-Autophagy Pathway
This compound has been shown to upregulate the expression of Sirtuin 1 (Sirt1), a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism.[1][2][3] This upregulation, in turn, enhances autophagy, a cellular process of recycling damaged components, which is often impaired in diabetic conditions. The activation of this pathway by this compound leads to reduced apoptosis (programmed cell death) and increased angiogenesis (formation of new blood vessels) in wound tissues, thereby promoting healing.[1][2][3]
Comparative Analysis: this compound vs. Alternative Therapies
To provide a comprehensive perspective, the following tables compare the preclinical data on this compound with other therapeutic agents investigated for diabetic wound healing. The comparison focuses on other phytochemicals with similar preclinical evidence.
Table 1: Comparison of Preclinical Efficacy of Phytochemicals in Diabetic Wound Healing (Animal Models)
| Compound | Animal Model | Key Findings | Reported Efficacy (Wound Closure) | Mechanism of Action |
| This compound | Streptozotocin (STZ)-induced diabetic rats | Accelerated wound closure, increased angiogenesis and collagen deposition.[1][2][3] | Significantly faster wound closure compared to control group at day 10 and 20.[2] | Upregulation of Sirt1-mediated autophagy.[1][2][3] |
| Curcumin | STZ-induced diabetic rats and db/db mice | Enhanced epithelial migration and wound closure.[4] | Significant improvement in wound healing in both oral and topical application.[4] | Anti-inflammatory (NF-κB inhibition), antioxidant, and promotion of TGF-β1 expression.[4] |
| Myricetin | Incisional wounded rats | Time-dependent wound closure and reduction of inflammatory markers.[5] | Highest rate of wound contraction observed with 20% myricetin treatment at day 14.[5] | Reduction of TNF-α and IL-1β, enhancement of collagen matrix formation.[5] |
| Dihydroquercetin (DHQ) with L-lysine | Male Wistar rats with burn wounds | Significant progress in wound healing compared to control groups.[6] | On day 35, relative wound area was 1.9% compared to 10.7% in the negative control.[6] | Intensification of reparative processes, potential antimicrobial effects.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols from the primary this compound study.
This compound Study: Experimental Workflow
The general workflow for the preclinical evaluation of this compound in a diabetic rat model is illustrated below.
Key Experimental Methodologies
1. Diabetic Animal Model:
-
Animal: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg.
-
Confirmation of Diabetes: Blood glucose levels exceeding 16.7 mmol/L three days after STZ injection.[2]
2. Wound Creation and Treatment:
-
Wound Model: A full-thickness excisional wound (20 mm diameter) was created on the dorsum of the rats.[2]
-
Treatment Groups:
-
Control (diabetic rats with no treatment).
-
This compound-treated group (intragastric administration of 50 mg/kg/day).[2]
-
-
Duration: Treatment was administered daily until the animals were sacrificed on days 10 and 20 post-wounding.[2]
3. Assessment of Wound Healing:
-
Wound Closure Rate: The wound area was measured on days 0, 5, 10, and 20 post-wounding, and the percentage of wound closure was calculated.
-
Histological Analysis: Wound tissue samples were collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess re-epithelialization, collagen deposition, and angiogenesis.
-
Immunohistochemistry: Expression of relevant proteins such as Sirt1, VEGF (Vascular Endothelial Growth Factor), and CD31 were analyzed in the wound tissue.
Comparison with Standard of Care and Novel Therapies
While phytochemicals like this compound show promise in preclinical studies, it is important to consider the current standard of care and other emerging therapies for diabetic foot ulcers.
Table 2: Overview of Current and Novel Therapies for Diabetic Foot Ulcers
| Therapy Type | Examples | General Efficacy | Mechanism of Action |
| Standard of Care | Debridement, infection control, off-loading, moist wound dressings.[1][7][8] | Essential for basic wound management, but healing can be slow and incomplete in many cases.[1] | Removal of non-viable tissue, reduction of bacterial load, and pressure relief to facilitate natural healing processes.[1][7][8] |
| Phytochemicals | This compound, Curcumin, Myricetin.[1][4][5] | Promising preclinical data, but limited clinical trial evidence. | Often multi-target, involving anti-inflammatory, antioxidant, and pro-angiogenic pathways.[9][10] |
| Novel Therapies | Topical Oxygen Therapy, Negative Pressure Wound Therapy (NPWT), Stem Cell Therapy, Growth Factors.[11][12] | Variable efficacy observed in clinical trials, some showing significant improvement over standard care.[13][14] | Varies by therapy; includes improving oxygenation, promoting granulation tissue formation, and delivering regenerative cells or signaling molecules.[11][12] |
Conclusion and Future Directions
The existing preclinical evidence suggests that this compound is a promising candidate for the treatment of diabetic wounds, acting through a distinct Sirt1-mediated autophagy pathway.[1][2][3] However, the lack of independent replication studies necessitates further research to validate these findings.
For drug development professionals, this compound presents an interesting lead compound. Future research should focus on:
-
Independent replication of the key preclinical findings.
-
Dose-response studies to determine the optimal therapeutic window.
-
Pharmacokinetic and toxicological studies to assess its safety profile.
-
Formulation studies to develop a suitable topical delivery system.
-
Head-to-head comparison studies with other established and emerging therapies in relevant animal models.
-
Well-designed clinical trials to evaluate its efficacy and safety in human patients with diabetic foot ulcers.
By systematically addressing these research gaps, the scientific and medical communities can fully elucidate the therapeutic potential of this compound and its place in the management of diabetic wound healing.
References
- 1. Management of Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Wound Healing Activity of Myricetin Isolated from Tecomaria capensis v. aurea | MDPI [mdpi.com]
- 6. Insights in wound healing properties of water-soluble composition of dihydroquercetin and L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uofmhealth.org [uofmhealth.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Promising Phytoconstituents in Diabetes-related Wounds: Mechanistic Insights and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulation of Macrophages in Diabetic Wound Individuals by Structurally Diverse Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Stem Cell Therapy Speeds Up Wound Healing in Diabetes [prnewswire.com]
- 13. An Overview of Recent Clinical Trials for Diabetic Foot Ulcer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Lonicerin: Evaluating its Therapeutic Potential in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Lonicerin, a flavonoid glycoside found in Lonicera japonica (Japanese honeysuckle), has garnered interest for its various biological activities, including anti-inflammatory and immunomodulatory effects.[1] While the broader extracts of Lonicera japonica and its other constituent flavonoids, such as luteolin and chlorogenic acid, have been more extensively studied for their anti-cancer properties, the specific therapeutic potential of this compound in preclinical cancer models remains an area with limited direct evidence.[2][3] This guide provides a comparative overview of the available data on this compound and related compounds, highlighting the current state of research and future directions.
Comparative Analysis of Bioactive Compounds from Lonicera japonica
The following table summarizes the available preclinical data on this compound and other major bioactive compounds isolated from Lonicera japonica. A notable gap exists in the literature regarding the specific anti-cancer activity of this compound, particularly concerning its efficacy against various cancer cell lines and in in-vivo models.
| Compound | Target Cancer/Cell Line | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Data Not Available | Primarily studied for anti-inflammatory effects through NLRP3 inflammasome inactivation.[1] Potential for autophagy modulation. |
| Luteolin | Esophageal Carcinoma (EC1, KYSE450) | Dose-dependent inhibition | Significant tumor growth inhibition in xenograft models | Induction of apoptosis and G2/M cell cycle arrest.[4] |
| Prostate Cancer (PCa) | Inhibition of proliferation and induction of apoptosis | Data Not Available | Down-regulation of miR-301.[2] | |
| Breast Cancer (MDA-MB-231) | Inhibition of proliferation | Data Not Available | Enhancement of OPCML gene expression.[2] | |
| Chlorogenic Acid | Colon Cancer | Inhibition of cell viability | Data Not Available | Induction of reactive oxygen species (ROS) generation. |
| Breast Cancer | Regulation of cell proliferation and apoptosis | Data Not Available | Down-regulation of RTK ligands and inflammatory factors.[2] | |
| Lung Cancer (A549) | Inhibition of cell growth | Data Not Available | Binds to annexin A2, decreasing NF-κB anti-apoptotic gene expression.[2] |
Experimental Protocols
While specific protocols for evaluating this compound's anti-cancer activity are not widely published, the following methodologies, adapted from studies on related compounds and this compound's other biological effects, can be employed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 1 × 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines the mode of cell death induced by this compound.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
In Vivo Tumor Xenograft Model
This model evaluates the in-vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further analyzed by histopathology (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67).
Signaling Pathways and Experimental Workflows
The anti-cancer effects of flavonoids are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound in cancer are yet to be fully elucidated, related flavonoids like luteolin are known to influence pathways such as PI3K/Akt and MAPK.
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Caption: General experimental workflow for preclinical cancer drug validation.
Conclusion and Future Directions
The current body of scientific literature provides insufficient evidence to validate the therapeutic potential of this compound as a standalone anti-cancer agent. While its anti-inflammatory and autophagy-modulating properties suggest plausible mechanisms through which it could exert anti-tumor effects, dedicated studies are required to confirm this.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound across a diverse panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating the specific signaling pathways modulated by this compound in cancer cells, including its effects on apoptosis, cell cycle progression, and autophagy.
-
In vivo efficacy: Conducting preclinical studies using animal models to assess the tumor growth inhibitory effects and potential toxicity of this compound.
-
Combination studies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents.
By addressing these research gaps, the scientific community can better delineate the role, if any, of this compound in cancer therapy and determine its viability as a novel therapeutic candidate.
References
- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicerae Japonicae Flos with the homology of medicine and food: a review of active ingredients, anticancer mechanisms, pharmacokinetics, quality control, toxicity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonicerae Japonicae Flos with the homology of medicine and food: a review of active ingredients, anticancer mechanisms,… [ouci.dntb.gov.ua]
- 4. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Lonicerin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Lonicerin, a flavonoid compound noted for its biological activities and potential environmental hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal poses a significant risk to ecosystems. All personnel handling this compound waste must be familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste disposal.
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Procedures
Disposal procedures vary based on the form of the this compound waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3] All waste must be collected for disposal by an approved hazardous waste management service.
3.1 Unused or Expired Solid this compound
-
Containment: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and sealable container.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Acutely Toxic," "Aquatic Toxin").
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[4] This area should be secure and have secondary containment.
3.2 this compound Solutions (Aqueous and Solvent-Based)
-
Collection: Collect all this compound solutions in a dedicated, sealed, and chemical-resistant waste container (e.g., a labeled glass or polyethylene carboy).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste protocols.
-
Labeling: Clearly label the waste container with a hazardous waste tag detailing the contents ("this compound solutions in [specify solvent, e.g., water, DMSO]"), estimated concentrations, and hazard warnings.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area with secondary containment to prevent spills.
3.3 Contaminated Labware and Materials
-
Gross Decontamination: Scrape or wipe off as much solid or liquid this compound residue as possible from contaminated items. Collect these residues as solid or liquid hazardous waste as described above.
-
Cleaning: Wash contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) to remove remaining traces of this compound. The cleaning solvent must be collected as hazardous waste.
-
Collection of Disposables: All disposable items that have come into contact with this compound, such as gloves, pipette tips, absorbent paper, and weighing boats, must be considered hazardous waste.
-
Place these items in a dedicated, puncture-resistant, and clearly labeled hazardous waste bag or container.[4]
-
Seal the container when it is full or ready for pickup.
-
-
Storage: Store the sealed container of contaminated disposables in the designated hazardous waste accumulation area.
Spill Management
In the event of a this compound spill, the cleanup materials must be treated as hazardous waste.
-
Isolate: Secure the area to prevent further contamination.
-
Absorb: For liquid spills, use a chemical spill kit or absorbent pads to contain and absorb the material. For solid spills, carefully sweep or wipe up the powder, avoiding dust generation.
-
Collect: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
This guide provides a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Lonicerin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Lonicerin. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is very toxic to aquatic life with long-lasting effects.[1] All personnel must use appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the final barriers against exposure. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). Double-gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or suspected of contact. | Nitrile gloves offer good short-term splash protection against a variety of chemicals.[2][3] Thicker gloves provide better protection.[3] Powder-free gloves are recommended to prevent powder absorption and contamination of the work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher efficiency (e.g., P100) particulate respirator. | An N95 respirator filters at least 95% of airborne particles and is suitable for protection against hazardous dusts.[4][5] For higher potential exposure, a P100 filter (99.97% efficiency) or a Powered Air-Purifying Respirator (PAPR) should be considered.[1] |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Safety goggles provide protection against splashes.[1] Eyeglasses with side shields are not sufficient. |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Gowns provide a barrier against accidental skin contact with the powder. |
Logical Workflow for PPE Selection
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
